IDO-IN-7
Description
Navoximod is an orally available inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with potential immunomodulating and antineoplastic activities. Upon administration, navoximod targets and binds to IDO1, a cytosolic enzyme responsible for the oxidation of the essential amino acid tryptophan into kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, this agent increases tryptophan levels, restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, and causes a reduction in tumor-associated regulatory T-cells (Tregs). Activation of the immune system, which is suppressed in many cancers, may induce a cytotoxic T-lymphocyte (CTL) response against the IDO1-expressing tumor cells. IDO1 is overexpressed by a variety of tumor cell types and plays an important role in immunosuppression. Tryptophan depletion is associated with immunosuppression caused by T-cell suppression.
Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACXVRLDHEXKY-LHPNLFKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402837-78-8 | |
| Record name | Navoximod [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402837788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Navoximod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAVOXIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926SHL95NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IDO-IN-7
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). It details its mechanism of action, the signaling pathways it modulates, relevant quantitative data, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound, also known as an analogue of NLG-919 and GDC-0919, is a potent small molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1)[1][2]. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway[3][4][5].
The primary mechanism of action for this compound involves a direct, coordinative interaction with the ferric heme iron at the sixth coordination site within the active site of the IDO1 enzyme. This binding event competitively blocks the access of the natural substrate, L-tryptophan, to the active site, thereby inhibiting the enzyme's catalytic activity. By preventing the conversion of tryptophan to N-formylkynurenine, this compound effectively disrupts the entire downstream kynurenine pathway.
The IDO1 Signaling Pathway and a T-Cell Response
The IDO1 pathway is a critical regulator of immune responses. In normal physiological and pathological conditions, such as cancer, the expression of IDO1 is often upregulated. The enzyme's activity leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The rapid consumption of tryptophan in the local microenvironment starves proximate T-cells, which require this essential amino acid for proliferation and effector function. This leads to cell cycle arrest and anergy (inactivation) of T-cells.
-
Kynurenine Metabolite Production: The accumulation of downstream catabolites, collectively known as kynurenines, act as signaling molecules that can induce T-cell apoptosis and promote the differentiation of naïve T-cells into regulatory T-cells (Tregs). Tregs further suppress the activity of effector immune cells.
This compound reverses this immunosuppression. By inhibiting IDO1, it prevents tryptophan depletion and the production of immunosuppressive kynurenines. This restores the ability of effector T-cells to proliferate and execute their anti-tumor functions.
Caption: this compound inhibits the IDO1 enzyme, blocking immunosuppression.
Quantitative Data Summary
The inhibitory potency and activity of this compound have been quantified in various assays.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 38 nM | Recombinant IDO1 Enzyme | |
| EC₅₀ | 61 nM | HeLa Cellular Assay (Kynurenine Production) | |
| EC₅₀ | 80 nM | Restoration of T-cell Activity | |
| EC₅₀ | 120 nM | Inhibition in IDO-expressing Mouse Dendritic Cells | |
| Solubility | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Solubility | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil | |
| Solubility | 45 mg/mL | DMSO | |
| Solubility | 26 mg/mL | Ethanol |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of IDO1 inhibitors. Below are summaries of key experimental protocols used to characterize this compound.
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant IDO1.
-
Objective: To determine the IC₅₀ value of an inhibitor against purified IDO1.
-
Methodology:
-
Purified ferric IDO1 is pre-incubated in a reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5).
-
The reaction mixture contains essential cofactors to maintain the enzyme in its active, reduced ferrous state. This typically includes L-ascorbic acid (reductant), methylene blue (electron carrier), and catalase (to remove inhibitory H₂O₂).
-
This compound, at various concentrations, is added to the mixture.
-
The reaction is initiated by the addition of the substrate, L-tryptophan.
-
The mixture is incubated at 37°C for a defined period (e.g., 2 hours).
-
The reaction is terminated by adding a precipitating agent, such as perchloric acid.
-
The concentration of the product, kynurenine, is quantified using High-Performance Liquid Chromatography (HPLC).
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and target engagement.
-
Objective: To determine the EC₅₀ value of an inhibitor in a cellular environment.
-
Methodology (Example using P1.IDO1 cells):
-
A murine mastocytoma cell line (P1.HTR) stably transfected to express murine IDO1 (P1.IDO1) is used.
-
Cells are cultured in appropriate media containing a known concentration of L-tryptophan (e.g., 78.4 µM).
-
This compound is added to the cell culture at various concentrations.
-
The cells are incubated for a specified duration (e.g., 16 hours) to allow for tryptophan metabolism.
-
After incubation, the supernatant is collected, and the concentration of L-kynurenine is measured, typically by HPLC or a colorimetric assay.
-
The EC₅₀ is determined by analyzing the dose-response curve of kynurenine production versus inhibitor concentration.
-
-
Alternative Protocol: Human HeLa cells can be stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The inhibitor is added, and kynurenine production is measured after 18 hours.
For animal studies, proper formulation is critical to ensure bioavailability.
-
Objective: To prepare a stable and soluble formulation of this compound for in vivo administration.
-
Protocol Example (for ≥ 2.5 mg/mL):
-
Dissolve this compound in 10% Dimethyl Sulfoxide (DMSO) by volume.
-
Sequentially add 40% PEG300, 5% Tween-80, and 45% saline, ensuring the solution is clear after each addition.
-
Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.
-
Caption: A typical workflow for a cell-based IDO1 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 3. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
The Role of IDO-IN-7 in Tryptophan Catabolism: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan catabolic pathway, playing a significant role in immune evasion in cancer and other diseases. Its inhibition is a promising therapeutic strategy. This technical guide provides an in-depth overview of IDO-IN-7, a potent IDO1 inhibitor, also known as NLG919 or GDC-0919. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways involved in its function.
Introduction: Tryptophan Catabolism and the Role of IDO1
Tryptophan, an essential amino acid, is metabolized through several pathways, with the kynurenine pathway being the primary route, accounting for approximately 95% of tryptophan degradation.[1] The initial and rate-limiting step of this pathway is catalyzed by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 converts L-tryptophan to N-formylkynurenine, which is subsequently metabolized to kynurenine and other downstream metabolites.[2]
The activity of IDO1 has profound immunological consequences. By depleting tryptophan from the microenvironment, IDO1 can induce T-cell anergy and apoptosis, as T-cells are highly sensitive to tryptophan levels.[3][4] Furthermore, the accumulation of kynurenine and its derivatives can actively suppress immune responses by promoting the generation of regulatory T-cells (Tregs) and inhibiting the function of effector T-cells and natural killer (NK) cells. In the context of cancer, tumor cells can upregulate IDO1 expression to create an immunosuppressive microenvironment, thereby evading immune destruction. This makes IDO1 a compelling target for cancer immunotherapy.
This compound: A Potent IDO1 Inhibitor
This compound, also known by its synonyms NLG919 and GDC-0919, is a potent and selective inhibitor of the IDO1 enzyme. Its mechanism of action involves a direct coordinative interaction with the ferric heme iron at the active site of the IDO1 enzyme. This binding prevents the catalytic conversion of tryptophan to N-formylkynurenine, thereby blocking the immunosuppressive effects of IDO1.
Quantitative Efficacy Data
The potency of this compound has been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this inhibitor.
| Parameter | Value | Assay System | Reference |
| IC50 | 38 nM | IDO1 Enzymatic Assay | |
| EC50 | 75 nM | Cell-free Assay | |
| 61 nM | HeLa Cellular Assay | ||
| 70 nM | Cellular Activity Assay | ||
| 80 nM | In vitro T-cell Suppression Assay | ||
| 90 nM | Human T-cell Proliferation MLR Assay | ||
| 120 nM | Mouse Dendritic Cell Assay | ||
| Ki | 7 nM | Cell-free Assay |
Table 1: In Vitro Potency of this compound (NLG919/GDC-0919)
| Animal Model | Dosage | Effect | Reference |
| B16-F10 Melanoma Mice | 100 mg/kg | Dose-dependent suppression of tumor growth. | |
| B16-F10 Melanoma Mice | Not specified | 95% reduction in tumor volume when combined with a pmel-1 T cell vaccine. | |
| B16-F10 & CT26 Tumor-bearing Mice | 1.0 mmol/kg | 72.5% - 75.9% inhibition of Kyn/Trp ratio in plasma and tumor. | |
| 4T1 Murine Breast Cancer Model | Not specified | Synergistic antitumor effect when combined with doxorubicin. |
Table 2: In Vivo Efficacy of this compound (NLG919)
Signaling Pathways in Tryptophan Catabolism and IDO1 Inhibition
The immunosuppressive effects of IDO1 are mediated through distinct signaling pathways. Understanding these pathways is crucial for comprehending the mechanism of action of IDO1 inhibitors like this compound.
The GCN2 Pathway
Tryptophan depletion, induced by IDO1 activity, is sensed by the General Control Nonderepressible 2 (GCN2) kinase. Uncharged tRNA for tryptophan accumulates, leading to the activation of GCN2. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which in turn inhibits global protein synthesis and induces a cellular stress response, leading to T-cell anergy and apoptosis.
The PI3K/AKT Pathway
Recent studies have shown that kynurenine pathway metabolites can activate the PI3K/AKT signaling pathway in cancer cells. This activation promotes cancer cell proliferation and inhibits apoptosis, contributing to tumor growth in an immune-independent manner.
Experimental Protocols
Accurate and reproducible experimental methods are essential for the evaluation of IDO1 inhibitors. The following sections provide detailed protocols for key in vitro and cell-based assays.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 and its inhibition by test compounds.
Materials:
-
Purified recombinant human IDO1 protein
-
L-tryptophan
-
This compound (or other test compounds)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Reaction Mix Components: 20 mM Ascorbic acid, 10 µM Methylene blue, 100 µg/mL Catalase
-
Stop Solution: 30% (w/v) Trichloroacetic acid (TCA)
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
Procedure:
-
Prepare the assay buffer and reaction mix.
-
In a 96-well plate, add the assay buffer, reaction mix, and purified IDO1 enzyme.
-
Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add the DMAB detection reagent.
-
Read the absorbance at 480 nm.
-
Calculate the concentration of kynurenine produced and determine the IC50 value of the inhibitor.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
HeLa or SKOV-3 cells (or other suitable cell line expressing IDO1 upon induction)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interferon-gamma (IFN-γ)
-
This compound (or other test compounds)
-
L-tryptophan
-
Stop Solution: 6.1 N Trichloroacetic acid (TCA)
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at a density of 1-3 x 10^4 cells/well and allow them to attach overnight.
-
Induce IDO1 expression by adding IFN-γ to a final concentration of 100 ng/mL and incubate for 24 hours.
-
Add the test compound (this compound) at various concentrations and L-tryptophan.
-
Incubate for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Add 10 µL of 6.1 N TCA to 140 µL of supernatant and incubate at 50°C for 30 minutes.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add the DMAB detection reagent.
-
Read the absorbance at 480 nm.
-
Calculate the concentration of kynurenine produced and determine the EC50 value of the inhibitor.
Conclusion and Future Directions
This compound is a well-characterized and potent inhibitor of IDO1 with demonstrated in vitro and in vivo activity. Its ability to block the immunosuppressive tryptophan catabolism pathway makes it a valuable tool for research and a potential candidate for therapeutic development, particularly in the field of immuno-oncology. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists working on IDO1 and its inhibitors.
Future research should continue to explore the full therapeutic potential of this compound, including its efficacy in combination with other immunotherapies, such as checkpoint inhibitors. Further investigation into its pharmacokinetic and pharmacodynamic properties in different preclinical models will be crucial for its translation to the clinic. The methodologies and foundational knowledge presented here provide a solid framework for advancing our understanding of IDO1 inhibition and its role in disease.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
IDO-IN-7: A Technical Guide to its Role in Reversing Cancer Immune Evasion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical metabolic enzyme that plays a pivotal role in cancer immune evasion. By catabolizing the essential amino acid L-tryptophan into kynurenine, IDO1 orchestrates a profoundly immunosuppressive tumor microenvironment (TME). This technical guide provides an in-depth overview of IDO-IN-7, a potent small molecule inhibitor of IDO1, and its function in reversing these immunosuppressive effects. We detail the underlying signaling pathways, present a comprehensive summary of its quantitative preclinical data, and provide detailed experimental protocols for its characterization. This document serves as a resource for researchers investigating the IDO1 pathway and developing novel cancer immunotherapies.
Introduction: The IDO1 Pathway as a Central Immune Checkpoint
Cancer cells employ numerous strategies to evade destruction by the immune system. One of the most significant is the hijacking of metabolic pathways to create a tolerogenic state. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a central mediator of this process.[1][2] IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan (Trp) along the kynurenine pathway.[3][4]
Expression of IDO1 is often upregulated in tumor cells and antigen-presenting cells (APCs) within the TME, frequently in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[5] This heightened IDO1 activity leads to two primary immunosuppressive consequences:
-
Tryptophan Depletion: The local depletion of Trp, an essential amino acid, triggers a stress-response kinase cascade in effector T cells, leading to cell cycle arrest and anergy (a state of non-responsiveness).
-
Kynurenine Accumulation: The buildup of tryptophan metabolites, collectively known as kynurenines (Kyn), actively suppresses the immune response. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and inhibiting the function of effector T cells and natural killer (NK) cells.
Due to its critical role in fostering immune tolerance, IDO1 has emerged as a high-priority target for cancer immunotherapy. Small molecule inhibitors that block the enzymatic activity of IDO1 aim to restore tryptophan levels and prevent kynurenine accumulation, thereby "reawakening" the anti-tumor immune response.
This compound (NLG919): A Potent and Specific IDO1 Inhibitor
This compound (also widely known as NLG919 , Navoximod, and GDC-0919) is a potent, orally bioavailable small molecule inhibitor of the IDO1 enzyme. It belongs to the imidazoisoindole class of compounds. Structural and experimental data confirm that this compound binds directly to the heme iron center within the active site of the IDO1 enzyme, effectively blocking its catalytic function. Its high potency and well-defined mechanism of action have established it as a critical tool compound for preclinical research and a candidate for clinical development.
Core Signaling Pathways of IDO1-Mediated Immune Evasion
This compound reverses immune suppression by directly inhibiting the enzymatic function of IDO1. This intervention disrupts two primary downstream signaling cascades that are central to cancer's ability to evade the immune system.
Tryptophan Depletion and T-Cell Anfrey
The depletion of L-tryptophan in the tumor microenvironment activates the General Control Nonderepressible 2 (GCN2) kinase in effector T cells. This leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits protein synthesis and causes cell cycle arrest, a state known as anergy. Tryptophan scarcity also suppresses the mTOR signaling pathway, which is crucial for T-cell proliferation and effector function.
Kynurenine Production and Treg Activation
The enzymatic activity of IDO1 produces kynurenine, which is actively transported out of the tumor or APC into the extracellular space. Kynurenine functions as a signaling molecule, primarily by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor expressed in various immune cells. In naïve CD4+ T cells, AhR activation drives their differentiation into immunosuppressive FoxP3+ regulatory T cells (Tregs). These Tregs further dampen the anti-tumor immune response.
Quantitative Profile of this compound (NLG919)
The potency and efficacy of this compound have been characterized across a range of preclinical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Activity
| Parameter | Value | Assay System | Reference |
| Ki | 7 nM | Cell-free enzymatic assay | |
| IC₅₀ | 38 nM | Cell-free enzymatic assay (human recombinant IDO1) | |
| EC₅₀ | 75 nM | Cell-free enzymatic assay | |
| Cellular IC₅₀ | 83.37 ± 9.59 nM | HeLa cell-based assay (IFN-γ induced) | |
| Cellular EC₅₀ | 61 nM | HeLa cell-based assay | |
| ED₅₀ (T-cell response) | 80 nM | Allogenic mixed lymphocyte reaction (MLR) | |
| ED₅₀ (DC suppression) | 120 nM | Murine dendritic cells from tumor lymph nodes |
Table 2: In Vivo Efficacy and Pharmacodynamics in B16-F10 Melanoma Model
| Parameter | Dosage (oral, BID) | Result | Notes | Reference |
| Tumor Growth Inhibition | 50 mg/kg | 25.6% | Monotherapy, 16 consecutive days. | |
| 100 mg/kg | 46.0% | Monotherapy, 16 consecutive days. Maximum efficacy observed at this dose. | ||
| 200 mg/kg | 45.4% | Monotherapy, 16 consecutive days. No significant improvement over 100 mg/kg. | ||
| Pharmacodynamics (PD) | 1.0 mmol/kg | 72.5% reduction in Plasma Kyn/Trp ratio | PD biomarker analysis after 7 days of treatment. | |
| 1.0 mmol/kg | 75.9% reduction in Tumor Kyn/Trp ratio | PD biomarker analysis after 7 days of treatment. |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the characterization of IDO1 inhibitors like this compound.
Protocol 1: Recombinant IDO1 Enzyme Inhibition Assay (HPLC-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1 by quantifying the production of kynurenine from tryptophan via HPLC.
Materials:
-
Recombinant human IDO1 protein
-
IDO1 Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5
-
L-Tryptophan (Substrate)
-
Ascorbic acid (Ascorbate)
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plate and HPLC system with a C18 reverse-phase column
Procedure:
-
Prepare Reaction Mixture: In the assay buffer, prepare a reaction mixture containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Compound Addition: To each well of a 96-well plate, add 2 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution). Include DMSO-only wells as a no-inhibition control.
-
Enzyme Addition: Add purified recombinant IDO1 protein to each well.
-
Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM. The final reaction volume should be ~200 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 20-50 µL of 30% TCA to each well.
-
Hydrolysis: Incubate the plate at 50-65°C for 15-30 minutes to completely hydrolyze the intermediate N-formylkynurenine to kynurenine.
-
Sample Preparation: Centrifuge the plate (e.g., 2500 x g for 10-15 minutes) to pellet precipitated protein.
-
HPLC Analysis: Transfer the supernatant to HPLC vials and analyze for kynurenine concentration. Kynurenine is typically detected by UV absorbance at ~360-365 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value using a non-linear regression model.
Protocol 2: Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, accounting for cell permeability and stability.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa, SKOV-3).
-
Cell culture medium (e.g., DMEM or McCoy's 5A) with 10% FBS.
-
Human recombinant IFN-γ.
-
Assay Medium: Culture medium supplemented with a known concentration of L-tryptophan (e.g., 50 µg/mL).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Reagents for kynurenine detection (either via HPLC as in Protocol 1, or colorimetrically with Ehrlich's reagent).
Procedure:
-
Cell Plating: Seed cells (e.g., 3 x 10⁴ SKOV-3 cells/well) in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Add human IFN-γ to the culture medium to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.
-
Compound Treatment: Remove the induction medium and replace it with 200 µL of fresh Assay Medium containing the test compound at various concentrations. Include vehicle (DMSO) controls.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
HPLC Method: Process the supernatant as described in Protocol 1 (Steps 6-9).
-
Colorimetric Method: Add 10 µL of 6.1 N TCA to 140 µL of supernatant, incubate at 50°C for 30 min, and centrifuge. Transfer 100 µL of the final supernatant to a new plate and add 100 µL of freshly prepared Ehrlich's reagent (e.g., 2% p-dimethylaminobenzaldehyde in acetic acid). Measure absorbance at 480 nm after 10 minutes.
-
-
Data Analysis: Calculate the cellular EC₅₀ or IC₅₀ value by determining the compound concentration that causes 50% inhibition of kynurenine production.
Protocol 3: In Vivo Tumor Model Efficacy Study
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
C57BL/6 mice.
-
B16-F10 melanoma cells.
-
Vehicle for oral gavage (e.g., 20% Solutol HS 15).
-
This compound (NLG919).
-
Calipers for tumor measurement.
-
Equipment for blood and tissue collection.
Procedure:
-
Tumor Implantation: Subcutaneously inject B16-F10 cells into the flank of C57BL/6 mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound at 50 mg/kg, 100 mg/kg, etc.).
-
Treatment: Administer this compound or vehicle by oral gavage twice daily (BID) for a predetermined period (e.g., 16 consecutive days).
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as a measure of toxicity.
-
Endpoint: At the end of the study, euthanize the animals. Excise tumors and weigh them. Collect blood (for plasma) and tumors for pharmacodynamic analysis.
-
Pharmacodynamic (PD) Analysis: Measure tryptophan and kynurenine levels in plasma and tumor homogenates using LC-MS/MS to determine the Kyn/Trp ratio.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) at the end of the study. Analyze PD data to confirm target engagement.
Experimental and Logical Workflows
The characterization of an IDO1 inhibitor follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
This compound (NLG919) is a well-characterized, potent inhibitor of IDO1 that serves as an indispensable tool for studying the role of the tryptophan catabolism pathway in cancer immunology. Its ability to robustly inhibit IDO1, both in vitro and in vivo, leads to a measurable reversal of the key immunosuppressive mechanisms within the tumor microenvironment—namely, the restoration of T-cell function and the reduction of Treg differentiation. The data and protocols presented in this guide underscore the utility of this compound for researchers aiming to dissect the complexities of immune evasion and to develop novel combination strategies for cancer immunotherapy.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 3. NLG-919 combined with cisplatin to enhance inhibitory effect on cell migration and invasion via IDO1-Kyn-AhR pathway in human nasopharyngeal carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoconjugates to enhance PDT-mediated cancer immunotherapy by targeting the indoleamine-2,3-dioxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
IDO-IN-7 as an NLG-919 Analogue: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of IDO-IN-7, a potent analogue of the well-characterized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, NLG-919. IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune suppression, particularly in the tumor microenvironment. Its inhibition is a promising strategy in cancer immunotherapy. This document details the mechanism of action, comparative quantitative data, and comprehensive experimental protocols for the evaluation of this compound and its analogues. Visualizations of the IDO1 signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biological context and evaluation.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2] This process and its downstream metabolites, collectively known as the kynurenine pathway, play a crucial role in creating an immunosuppressive microenvironment.[2][3] By depleting tryptophan and generating immunosuppressive kynurenine metabolites, IDO1 can inhibit the proliferation and function of effector T cells while promoting the activity of regulatory T cells (Tregs).[4] This mechanism allows tumor cells to evade immune surveillance and destruction.
This compound is a potent small molecule inhibitor of IDO1 and is recognized as an analogue of NLG-919 (also known as Navoximod or GDC-0919). Both compounds are being investigated for their potential in cancer immunotherapy, either as monotherapies or in combination with other treatments like checkpoint inhibitors. This guide serves as a technical resource for researchers engaged in the study and development of IDO1 inhibitors, with a specific focus on this compound.
Mechanism of Action
This compound, similar to its analogue NLG-919, exerts its inhibitory effect through direct interaction with the IDO1 enzyme. The binding mode involves a coordinative interaction with the ferric heme iron at the sixth coordination site within the enzyme's active site. This binding prevents the substrate, L-tryptophan, from accessing the catalytic center, thereby blocking its conversion to N-formylkynurenine and abrogating the downstream immunosuppressive effects.
Comparative Quantitative Data
The following tables summarize the key quantitative parameters for this compound and NLG-919, providing a basis for their comparative evaluation.
Table 1: In Vitro Potency of this compound and NLG-919
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference(s) |
| This compound | IDO1 | Enzymatic | IC50 | 38 | |
| NLG-919 | IDO1 | Enzymatic | Ki | 7 | |
| NLG-919 | IDO1 | Cell-free | EC50 | 75 | |
| NLG-919 | IDO1 | Cellular | EC50 | 83 | |
| NLG-919 | TDO | Cell-free | IC50 | 25 |
Table 2: Cellular Activity of NLG-919
| Assay | Cell Type | Parameter | Value (nM) | Reference(s) |
| IDO-induced T cell suppression | Human monocyte-derived DCs and allogeneic T cells | ED50 | 80 | |
| IDO-induced suppression of antigen-specific T cells | Mouse DCs from tumor-draining lymph nodes and OT-I T cells | ED50 | 120 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize IDO1 inhibitors like this compound.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-tryptophan
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid (20 mM)
-
Methylene blue (10 µM)
-
Catalase (100 µg/mL)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the purified IDO1 enzyme to each well.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 200-400 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% TCA.
-
Incubate the plate at 50-65°C for 15-30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3)
-
Complete cell culture medium
-
Recombinant human interferon-gamma (IFN-γ)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA), 6.1 N
-
Ehrlich's reagent
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 3 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, add IFN-γ to the culture medium at a final concentration of 10-100 ng/mL to induce IDO1 expression.
-
Simultaneously, add the test compound at various concentrations.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Add 6.1 N TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.
-
Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.
-
A kynurenine standard curve should be prepared to quantify the amount of kynurenine produced.
-
Calculate the EC50 value of the compound.
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of an IDO1 inhibitor to restore T cell proliferation in an immunosuppressive environment created by IDO1-expressing cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
IDO1-expressing dendritic cells (DCs), either generated from monocytes or a suitable cell line
-
Complete RPMI-1640 medium
-
Test compound (e.g., this compound)
-
[3H]-thymidine or a fluorescent dye for proliferation tracking (e.g., CFSE)
-
96-well U-bottom plate
Procedure:
-
Isolate PBMCs from two healthy donors.
-
In a one-way MLR, treat the stimulator PBMCs or DCs with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture the responder T cells (from one donor) with the stimulator cells (from the other donor) in a 96-well plate.
-
Add the test compound at various concentrations to the co-culture.
-
Incubate the plate for 3-7 days at 37°C in a 5% CO2 incubator.
-
To measure proliferation, pulse the cells with [3H]-thymidine for the final 18 hours of incubation and measure its incorporation using a scintillation counter. Alternatively, if using a fluorescent dye, measure the dilution of the dye in the responder T cells by flow cytometry.
-
The restoration of T cell proliferation in the presence of the inhibitor indicates its efficacy in overcoming IDO1-mediated immunosuppression.
Visualizations
IDO1 Signaling Pathway in Immune Suppression
Caption: IDO1 pathway leading to immune suppression and its inhibition by this compound/NLG-919.
Experimental Workflow for Cell-Based IDO1 Inhibition Assay
Caption: Step-by-step workflow for the cell-based IDO1 activity assay.
Conclusion
This compound, as a potent analogue of NLG-919, represents a valuable tool for research into the therapeutic potential of IDO1 inhibition. This guide provides the foundational technical information, including comparative data and detailed experimental protocols, necessary for its preclinical evaluation. The provided visualizations of the IDO1 signaling pathway and experimental workflows are intended to aid researchers in designing and executing their studies. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies is warranted to fully elucidate the therapeutic promise of this compound and similar IDO1 inhibitors in the field of oncology.
References
The Discovery and Synthesis of IDO-IN-7: A Technical Guide for Researchers
An In-depth Overview of a Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This compound, also known as Navoximod, GDC-0919, and an analogue of NLG-919, has emerged as a significant tool compound in the study of cancer immunotherapy due to its ability to modulate the tumor microenvironment. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visualizations of key pathways and workflows.
Introduction: The Role of IDO1 in Immuno-oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment is a key mechanism of immune evasion. The depletion of tryptophan and the accumulation of its catabolites, such as kynurenine, suppress the proliferation and function of effector T cells while promoting the generation of regulatory T cells (Tregs). This creates an immunosuppressive milieu that allows tumors to escape immune surveillance and destruction.
The inhibition of IDO1 has therefore become a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of other cancer immunotherapies, such as checkpoint inhibitors. This compound is a potent, small-molecule inhibitor of IDO1 that has been instrumental in preclinical and clinical investigations aimed at validating this therapeutic approach.
Discovery and Biological Activity of this compound
This compound is a member of the imidazoisoindole class of IDO1 inhibitors. Its discovery was part of a broader effort to identify potent and selective inhibitors of the IDO1 enzyme. The binding mode of this compound to IDO1 involves a direct coordinative interaction with the heme iron at the enzyme's active site.[1][2]
Quantitative Biological Data
The biological activity of this compound and its analogue NLG-919 has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound and Analogues
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference(s) |
| This compound | IDO1 | Enzymatic | IC50 | 38 | [1][2] |
| NLG-919 | IDO1 | Enzymatic | Ki | 7 | [3] |
| NLG-919 | IDO Pathway | Cell-based | EC50 | 75 |
Table 2: Cellular Activity of this compound and Analogues
| Compound | Assay Description | Cell Type | Parameter | Value (nM) | Reference(s) |
| NLG-919 | Inhibition of IDO-induced T cell suppression | Human monocyte-derived DCs (allogeneic MLR) | ED50 | 80 | |
| NLG-919 | Abrogation of IDO-induced suppression of antigen-specific T cells (OT-I) | Mouse DCs from tumor-draining lymph nodes | ED50 | 120 | |
| NLG-919 | Restoration of T cell responses | - | EC50 | 90 | |
| NLG-919 | Abrogation of IDO-induced suppression of antigen-specific T cells (OT-I or pmel-1) | Mouse IDO+ pDCs | ED50 | 130 |
Table 3: Pharmacokinetic Properties of Navoximod (GDC-0919/NLG-919)
| Parameter | Species | Value | Reference(s) |
| Oral Bioavailability (F) | - | >70% | |
| Half-life (t1/2) | Human | ~11 hours | |
| Time to maximum concentration (Tmax) | Human | ~1 hour |
Synthesis of this compound (Navoximod)
The chemical synthesis of Navoximod is a multi-step process. A stereoselective synthesis has been reported, yielding the final compound in 10 steps with a 23% overall yield, 99.8% enantiomeric excess (ee), and 99.7% purity by HPLC. The synthesis involves the construction of the imidazoisoindole core followed by the stereoselective installation of the chiral alcohol side chain.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of Navoximod, highlighting the key stages.
Caption: Conceptual workflow for the synthesis of Navoximod.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound.
IDO1 Enzymatic Inhibition Assay (In Vitro)
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory activity of a compound against purified recombinant IDO1.
Materials:
-
Purified recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare the reaction mixture in the assay buffer containing ascorbic acid (e.g., 20 mM), methylene blue (e.g., 10 µM), and catalase (e.g., 200 µg/mL).
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO).
-
Add the purified IDO1 enzyme to each well.
-
Initiate the reaction by adding L-tryptophan to a final concentration of, for example, 400 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding TCA (e.g., to a final concentration of 3%).
-
Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Measure the absorbance of the supernatant at 321 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cellular IDO1 Inhibition Assay
This protocol describes a cell-based assay to measure the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3 or HeLa)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
L-tryptophan
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
96-well cell culture plate
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.
-
Simultaneously, add the test compound at various concentrations. Include a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to remove the precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm to quantify the kynurenine concentration.
-
Calculate the percent inhibition of kynurenine production and determine the EC50 value.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of IDO1, thereby modulating the downstream signaling pathways affected by tryptophan catabolism.
IDO1-Mediated Immune Suppression Pathway
The following diagram illustrates the IDO1-mediated immune suppression pathway and the point of intervention by this compound.
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Workflow for IDO1 Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of IDO1 inhibitors like this compound.
Caption: Workflow for the discovery of IDO1 inhibitors.
Conclusion
This compound is a well-characterized and potent inhibitor of IDO1 that serves as an invaluable tool for research in immuno-oncology. Its favorable biological and pharmacokinetic properties have facilitated extensive preclinical and clinical investigations. The detailed protocols and data presented in this guide are intended to support the ongoing efforts of researchers and drug developers in the field to further elucidate the role of the IDO1 pathway in disease and to develop novel therapeutic strategies targeting this critical immune checkpoint.
References
- 1. 1402836-58-1|1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
IDO-IN-7: A Technical Guide to its Application in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical application of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in various cancer models. This compound, also known as Navoximod (GDC-0919) and NLG919, has been a subject of significant research in cancer immunotherapy due to its ability to modulate the tumor microenvironment and restore anti-tumor immune responses. This document provides a comprehensive overview of its efficacy, the experimental protocols utilized in preclinical studies, and the underlying signaling pathways.
Core Mechanism of Action
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This has a profound immunosuppressive effect, primarily by inhibiting the proliferation and function of effector T cells and promoting the activity of regulatory T cells (Tregs). This compound is a potent, small-molecule inhibitor of IDO1, with a reported IC50 of 38 nM and an EC50 in cellular assays of approximately 70-75 nM.[1][2] By blocking the enzymatic activity of IDO1, this compound aims to reverse this immunosuppression and enhance the host's anti-tumor immune response.
Preclinical Efficacy of this compound in Syngeneic Mouse Models
This compound has demonstrated anti-tumor activity in various preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the quantitative data from these studies.
Monotherapy Studies
| Cancer Model | Cell Line | Administration Route | Dosage | Key Findings |
| Melanoma | B16-F10 | Oral | 100 mg/kg | Dose-dependent suppression of tumor growth, with maximum efficacy at this dose.[3] Significant reduction of kynurenine levels in both plasma and tumor.[3] |
| Colon Carcinoma | CT26 | Intragastric | 1.0 mmol/kg | Significant reduction in mean tumor volume compared to vehicle control.[4] Tumor inhibition rate of 23.9%. |
Combination Therapy Studies
| Cancer Model | Cell Line | Combination Agent(s) | Key Findings |
| Melanoma | B16-F10 | Paclitaxel | Synergistic anti-tumor effects. Increased infiltration of CD3+, CD4+, and CD8+ T cells and decreased percentage of CD4+CD25+ regulatory T cells within the tumor. |
| Melanoma | B16-F10 | hgp100 peptide vaccine + CpG-1826 | Significantly enhanced anti-tumor response of pmel-1 resting cells. |
| Glioma | Genetically engineered murine glioma cells | Radiation Therapy (RT) | Strong potential for enhancing RT response, further augmented with a hypofractionated regimen. |
| Various Solid Tumors | Preclinical Models | Anti-PD-L1 | More effective activation of intratumoral CD8+ T cells and inhibition of tumor growth compared to either single agent alone. |
| Nasopharyngeal Carcinoma | Cisplatin-resistant and -sensitive NPC cells | Cisplatin | Stronger induction of cell apoptosis and inhibition of cell migration compared to single-agent treatment. |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vivo Tumor Models
1. B16-F10 Melanoma Model:
-
Cell Culture: B16-F10 melanoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: A specific number of cells (e.g., 1 x 10^5) are injected subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).
-
Treatment: Once tumors reach a palpable size, treatment is initiated. This compound is typically administered orally, for example, at a dose of 100 mg/kg daily. For combination studies, paclitaxel can be administered intraperitoneally at a specified dose and schedule.
-
Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Plasma and tumor tissue can be collected to measure tryptophan and kynurenine levels by methods like LC-MS/MS to assess IDO1 inhibition.
2. CT26 Colon Carcinoma Model:
-
Cell Culture: CT26 colon carcinoma cells are maintained in a suitable culture medium.
-
Tumor Implantation: Syngeneic mice (e.g., BALB/c) are inoculated subcutaneously with a suspension of CT26 cells.
-
Treatment: Treatment with this compound via intragastric administration can commence when tumors are established.
In Vitro IDO1 Inhibition Assay
-
Cell Line: A cell line expressing IDO1, such as IFN-γ-stimulated HeLa cells or a stably transfected cell line, is used.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and stimulated with IFN-γ to induce IDO1 expression.
-
Various concentrations of this compound are added to the cells.
-
After a specific incubation period (e.g., 48 hours), the supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured, often using a colorimetric assay involving Ehrlich's reagent.
-
The IC50 value is calculated based on the dose-response curve.
-
Immunohistochemistry for Immune Cell Infiltration
-
Tissue Preparation: Tumors are harvested, fixed in formalin, and embedded in paraffin.
-
Staining: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate are used for visualization.
-
Analysis: The number of positive cells is quantified in different regions of the tumor to assess the extent of immune cell infiltration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: IDO1 Inhibition Signaling Pathway
Caption: Preclinical Experimental Workflow for this compound
References
- 1. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IDO-IN-7 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The following protocols and data are intended to facilitate research and development of novel cancer immunotherapies targeting the IDO1 pathway.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to depletion of the essential amino acid L-tryptophan and accumulation of its metabolite, L-kynurenine.[2][3] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive environment that allows cancer cells to evade immune surveillance.[4][5] this compound is a potent small molecule inhibitor of IDO1, effectively blocking the conversion of tryptophan to kynurenine. Its ability to restore T-cell activity makes it a valuable tool for investigating the role of IDO1 in cancer and for the development of novel immunotherapeutic strategies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| IC50 | 38 nM | |
| EC50 | 75 nM | |
| ED50 (T-cell activity restoration) | 80 nM | |
| ED50 (in mouse dendritic cells) | 120 nM |
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Ethanol (EtOH), absolute, sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
This compound is soluble in DMSO at concentrations up to 50 mg/mL (177.07 mM) and in ethanol at up to 25 mg/mL (88.53 mM). For cell culture applications, it is recommended to prepare a high-concentration stock solution in DMSO.
-
To prepare a 10 mM stock solution, dissolve 2.82 mg of this compound powder in 1 mL of sterile DMSO.
-
If complete dissolution is not achieved, gentle warming and/or sonication can be used.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
In Vitro IDO1 Inhibition Assay in Cancer Cell Lines
This protocol describes a general method for evaluating the inhibitory activity of this compound on IDO1 in cancer cell lines. This assay relies on the induction of IDO1 expression by interferon-gamma (IFN-γ) and the subsequent measurement of kynurenine production.
Recommended Cell Lines:
-
HeLa (cervical cancer)
-
SKOV-3 (ovarian cancer)
-
CT26 (colon carcinoma)
-
B16F10 (melanoma)
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Recombinant human or murine IFN-γ
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for kynurenine measurement (see Protocol 3)
Protocol:
-
Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
IDO1 Induction: The following day, induce IDO1 expression by adding IFN-γ to the cell culture medium. A final concentration of 100 ng/mL is commonly used. Incubate for 24-48 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity. A typical concentration range to test for this compound would be from 1 nM to 10 µM.
-
Remove the IFN-γ-containing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (cells treated with IFN-γ and vehicle).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant for kynurenine measurement.
Measurement of Kynurenine Concentration
The inhibitory effect of this compound is quantified by measuring the reduction in kynurenine concentration in the cell culture supernatant.
This method provides a straightforward and rapid measurement of kynurenine.
Materials:
-
Cell culture supernatant
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde) solution (e.g., 100 mg in 5 mL of glacial acetic acid)
-
L-kynurenine standard
-
96-well plate (can be the same plate used for cell culture)
Protocol:
-
Add 50 µL of 30% TCA to each 100 µL of cell culture supernatant in the wells of a new 96-well plate.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent solution to each well.
-
Incubate at room temperature for 10 minutes. A yellow color will develop.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of L-kynurenine to determine the concentration of kynurenine in the samples.
HPLC offers a more sensitive and specific method for quantifying kynurenine and tryptophan.
Protocol:
A detailed protocol for HPLC-based quantification of tryptophan and kynurenine can be found in the publication by Vujovic-Limanovic et al.
T-Cell Co-culture Assay
This assay evaluates the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation and activation.
Materials:
-
IDO1-expressing cancer cells (prepared as in Protocol 2)
-
Jurkat T-cells or primary T-cells
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))
-
Reagents for measuring T-cell proliferation (e.g., CFSE staining or MTT assay) or activation (e.g., IL-2 ELISA)
Protocol:
A detailed protocol for a co-culture assay can be adapted from the methods described by Jaspal et al.
Visualizations
IDO1 Signaling Pathway and Inhibition by this compound
Caption: IDO1 pathway and its inhibition by this compound.
Experimental Workflow for this compound In Vitro Testing
Caption: Workflow for in vitro this compound evaluation.
References
- 1. L-Kynurenine ELISA kit I High Sensitivity I Cited in 70+ papers [immusmol.com]
- 2. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
IDO-IN-7: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). These guidelines are intended to facilitate the effective use of this compound in pre-clinical research and drug development settings.
Product Information
-
Product Name: this compound
-
CAS Number: 1402836-58-1[3]
-
Molecular Formula: C₁₈H₂₂N₂O[3]
-
Molecular Weight: 282.38 g/mol [3]
Mechanism of Action
This compound is a potent inhibitor of the IDO1 enzyme, which plays a critical role in immune suppression. IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism. By degrading the essential amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment. This compound directly inhibits IDO1 activity, thereby restoring T-cell function and enhancing anti-tumor immune responses. It has a reported IC₅₀ of 38 nM and an EC₅₀ of 75 nM for IDO1.
Caption: IDO1 Inhibition by this compound.
Solubility Data
This compound exhibits good solubility in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. It is important to note that sonication may be required to achieve complete dissolution. For in-vitro experiments, using freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL | 177.07 mM | Ultrasonic assistance is recommended. |
| 45 mg/mL | 159.36 mM | Sonication is recommended. | |
| Ethanol | 26 mg/mL | 92.07 mM | Sonication is recommended. |
| 25 mg/mL | 88.53 mM | Ultrasonic assistance is recommended. | |
| Water | < 1 mg/mL | Insoluble or slightly soluble |
Application Protocols
Preparation of Stock Solutions
For in-vitro studies, it is recommended to prepare concentrated stock solutions of this compound in either DMSO or ethanol.
Materials:
-
This compound powder
-
Anhydrous DMSO or pure Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Once completely dissolved, the stock solution can be stored at -20°C or -80°C for long-term storage. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
References
Application Notes and Protocols for Preparing IDO-IN-7 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO1). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a small molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), with an IC50 of 38 nM.[1][2] IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism. By inhibiting IDO1, this compound can modulate immune responses, making it a valuable tool for research in immunology and oncology. This compound is also known by the synonyms NLG-919 analogue and GDC-0919 analogue.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂N₂O | [1] |
| Molecular Weight | 282.38 g/mol | |
| Appearance | White to light yellow solid | |
| Purity | >98% (typically) | |
| CAS Number | 1402836-58-1 |
Solubility Data
This compound exhibits solubility in various organic solvents. It is crucial to use high-purity, anhydrous solvents to prepare stock solutions, as moisture can affect the compound's stability and solubility. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 45 - 50 mg/mL | 159.36 - 177.07 mM | Sonication or gentle warming may be required for complete dissolution. Use of newly opened DMSO is recommended as it is hygroscopic. |
| Ethanol | 25 - 26 mg/mL | 88.53 - 92.07 mM | Sonication may be needed to achieve complete dissolution. |
| Water | < 1 mg/mL | Insoluble or slightly soluble |
Experimental Protocols: Preparing Stock Solutions
4.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) or vials
-
Calibrated analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
4.2. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and organic solvents.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
4.3. Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for in vitro assays.
Calculations:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 282.38 g/mol = 2.8238 mg
Procedure:
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the calculated mass of this compound powder into the tube. For 1 mL of a 10 mM solution, this would be approximately 2.82 mg.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, this would be 1 mL.
-
Dissolving the Compound: Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Long-term Storage: Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution is expected to be stable for at least 6 months to 2 years.
Visualization of Protocols and Pathways
5.1. Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the step-by-step workflow for preparing an this compound stock solution.
Caption: Workflow for preparing this compound stock solutions.
5.2. IDO1 Signaling Pathway
This compound inhibits IDO1, a critical enzyme in the kynurenine pathway of tryptophan metabolism. The diagram below shows a simplified representation of this pathway and the point of inhibition by this compound.
Caption: IDO1 pathway and this compound inhibition.
References
Application Notes and Protocols: IDO-IN-7 for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of IDO-IN-7 (also known as Navoximod, GDC-0919, or NLG919), a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in preclinical in vivo mouse models. The provided protocols and data summaries are intended to facilitate the design and execution of efficacy, pharmacodynamic, and combination therapy studies.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1] In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[2] This metabolic reprogramming suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[3] this compound is a potent and selective inhibitor of IDO1, with an IC50 of 38 nM, that has shown promise in preclinical cancer models by reversing this immunosuppressive mechanism.[4]
Data Presentation
Table 1: In Vivo Dosage and Efficacy of this compound (NLG919) in Murine Tumor Models
| Mouse Model | Tumor Cell Line | This compound (NLG919) Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| C57BL/6 | B16-F10 Melanoma | 50, 100, 200 mg/kg | Intragastric (i.g.) | Twice daily for 16 days | Dose-dependent tumor growth suppression; maximum efficacy at 100 mg/kg.[5] | |
| BALB/c | CT26 Colon Carcinoma | 0.8 mmol/kg (~225 mg/kg) | Intragastric (i.g.) | Twice daily for the study duration | Significant tumor growth inhibition. | |
| BALB/c & C57BL/6 | CT26 & B16-F10 | 0.1, 0.3, 1.0 mmol/kg | Intragastric (i.g.) | Twice daily for 7 days | Dose-dependent reduction of kynurenine/tryptophan ratio in plasma and tumor. |
Table 2: Pharmacodynamic Effects of this compound (NLG919) in B16-F10 Tumor-Bearing Mice
| Dosage | Time Post-Administration | Kynurenine/Tryptophan Ratio Reduction (Plasma) | Kynurenine/Tryptophan Ratio Reduction (Tumor) | Reference |
| 100 mg/kg (single dose) | 6-12 hours | Significant decrease | Significant decrease | |
| 1.0 mmol/kg (twice daily for 7 days) | 2 hours post-last dose | 72.5% | 75.9% |
Table 3: Combination Therapy with an IDO Inhibitor in a Murine Tumor Model
| Mouse Model | Tumor Cell Line | IDO Inhibitor (Compound 25) Dosage | Combination Agent | Key Findings | Reference |
| hPD-1 Transgenic | MC38 | 20 or 50 mg/kg, p.o., bid x 14 days | Anti-PD-1 mAb (SHR-1210) | Synergistic antitumor effect with TGI > 90%. |
Experimental Protocols
Protocol 1: Evaluation of this compound Monotherapy Efficacy in a Syngeneic Mouse Tumor Model
1. Animal Model and Tumor Cell Line:
- Mouse Strain: C57BL/6 or BALB/c mice, 6-8 weeks old.
- Tumor Cells: B16-F10 melanoma cells (syngeneic to C57BL/6) or CT26 colon carcinoma cells (syngeneic to BALB/c).
- Cell Culture: Culture tumor cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency. Harvest and resuspend in sterile PBS or HBSS at a concentration of 1 x 10^6 cells/100 µL.
2. Tumor Implantation:
- Subcutaneously inject 1 x 10^6 tumor cells in a volume of 100 µL into the right flank of each mouse.
- Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
3. Formulation and Administration of this compound:
- Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution using solvents like DMSO, PEG300, and Tween-80. A common formulation involves dissolving this compound in DMSO and then diluting with PEG300, Tween-80, and saline.
- Dosage: Based on literature, a starting dose of 100 mg/kg administered orally (p.o.) or via intragastric gavage (i.g.) is recommended.
- Dosing Schedule: Administer this compound twice daily (BID).
4. Experimental Groups:
- Group 1: Vehicle control.
- Group 2: this compound (e.g., 100 mg/kg).
5. Monitoring and Endpoints:
- Measure tumor volume using digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor body weight as an indicator of toxicity.
- At the end of the study, euthanize mice and collect tumors, blood (for plasma), and tumor-draining lymph nodes for further analysis.
Protocol 2: Pharmacodynamic Analysis of this compound
1. Sample Collection:
- Following the final dose of this compound as described in Protocol 1, collect blood via cardiac puncture into EDTA-coated tubes at various time points (e.g., 2, 6, 12, 24 hours) to generate a time-course.
- Centrifuge blood to separate plasma and store at -80°C.
- Excise tumors and snap-freeze in liquid nitrogen or store at -80°C.
2. Measurement of Tryptophan and Kynurenine:
- Homogenize tumor tissue.
- Perform protein precipitation on plasma and tumor homogenates.
- Analyze tryptophan and kynurenine levels using LC-MS/MS.
- Calculate the kynurenine/tryptophan ratio as a pharmacodynamic biomarker of IDO1 inhibition.
Protocol 3: Evaluation of this compound in Combination with an Immune Checkpoint Inhibitor
1. Study Design:
- Follow the tumor implantation and animal model setup as described in Protocol 1.
- Experimental Groups:
- Group 1: Vehicle control + Isotype control antibody.
- Group 2: this compound + Isotype control antibody.
- Group 3: Vehicle control + Anti-PD-1/PD-L1 antibody.
- Group 4: this compound + Anti-PD-1/PD-L1 antibody.
2. Dosing Regimen:
- This compound: Administer as described in Protocol 1.
- Anti-PD-1/PD-L1 Antibody: Administer intraperitoneally (i.p.) at a typical dose of 5-10 mg/kg, every 3-4 days.
3. Endpoint Analysis:
- Monitor tumor growth and body weight as in Protocol 1.
- At the end of the study, collect tumors and spleens for immune cell analysis.
- Flow Cytometry: Prepare single-cell suspensions from tumors and spleens. Stain for immune cell markers such as CD3, CD4, CD8, and FoxP3 to analyze the frequency of T cell subsets.
- Cytokine Analysis: Culture splenocytes or tumor-infiltrating lymphocytes (TILs) with tumor-associated antigens or mitogens and measure cytokine production (e.g., IFN-γ, IL-2) by ELISA or ELISpot.
Mandatory Visualizations
Caption: IDO1 signaling pathway and point of intervention for this compound.
Caption: General experimental workflow for in vivo mouse model studies.
References
- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDO1 Enzyme Activity Assay Using IDO-IN-7
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[1][2][3] This enzymatic activity leads to tryptophan depletion and the production of immunosuppressive metabolites, collectively known as kynurenines, which can help tumors evade the immune system.[4][5] Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. These application notes provide detailed protocols for utilizing IDO-IN-7, a potent IDO1 inhibitor, in both in vitro and cell-based assays to assess IDO1 enzyme activity.
This compound is a potent inhibitor of IDO1 with a reported IC50 value of 38 nM in enzymatic assays and 6.1 nM in cellular assays (SKOV3 cells). It functions through direct coordination with the ferric heme iron at the enzyme's active site.
Quantitative Data Summary
The inhibitory activity of this compound and other relevant inhibitors is summarized in the table below. This data is crucial for comparative analysis and for designing experiments with appropriate concentration ranges.
| Compound | Assay Type | Target | IC50 / EC50 | Reference |
| This compound | Enzymatic | IDO1 | 38 nM | |
| This compound | Cellular (SKOV3) | IDO1 | 6.1 nM | |
| Epacadostat | Cellular | IDO1 | ~15.3 nM | |
| BMS-986205 | Cellular | IDO1 | ~9.5 nM |
IDO1 Signaling and Inhibition Pathway
The following diagram illustrates the catalytic function of IDO1 in the kynurenine pathway and the mechanism of its inhibition. IDO1 converts L-tryptophan to N-formylkynurenine, which is the first and rate-limiting step of this pathway. This leads to a reduction in tryptophan levels and an increase in kynurenine, both of which contribute to an immunosuppressive tumor microenvironment. IDO1 inhibitors like this compound block this enzymatic activity.
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Protocols
Two primary assay types are detailed below: an in vitro enzymatic assay for direct measurement of enzyme inhibition and a cell-based assay to evaluate inhibitor potency in a more physiologically relevant context.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This protocol measures the direct inhibitory effect of this compound on purified recombinant IDO1 enzyme by quantifying the production of kynurenine.
Experimental Workflow:
Caption: Workflow for the in vitro IDO1 enzymatic assay.
Materials:
-
Recombinant Human IDO1
-
This compound
-
L-Tryptophan
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
Ascorbic Acid
-
Methylene Blue
-
Catalase
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent) in acetic acid
-
96-well microplate
Procedure:
-
Preparation of Assay Mixture: In a 96-well plate, prepare the assay mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Addition of Inhibitor: Add varying concentrations of this compound (solubilized in DMSO) to the wells. Include a vehicle control (DMSO without inhibitor). The final DMSO concentration should not exceed 1%.
-
Enzyme Addition: Add purified recombinant IDO1 protein to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Color Development: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add 2% (w/v) p-DMAB in acetic acid.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Activity Assay
This protocol measures the ability of this compound to inhibit IDO1 activity within a cellular context. IFN-γ is used to induce IDO1 expression in a suitable cell line (e.g., HeLa or SK-OV-3).
Experimental Workflow:
Caption: Workflow for the cell-based IDO1 activity assay.
Materials:
-
HeLa or SK-OV-3 cells
-
Cell culture medium
-
Human Interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed HeLa or SK-OV-3 cells into a 96-well culture plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
IDO1 Induction and Inhibition: The following day, replace the medium with fresh medium containing human IFN-γ (e.g., 10 ng/mL) and varying concentrations of this compound. Also, ensure the medium is supplemented with L-tryptophan. Include appropriate controls (no IFN-γ, and IFN-γ with vehicle).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Sample Collection: After incubation, collect 140 µL of the cell culture supernatant.
-
Hydrolysis: Add 10 µL of 6.1 N TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the plate to remove any precipitate.
-
Color Development: Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.
-
Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.
-
Data Analysis: Determine the kynurenine concentration from a standard curve and calculate the percent inhibition of IDO1 activity for each this compound concentration. Calculate the EC50 value from the resulting dose-response curve.
Concluding Remarks
The protocols described provide a robust framework for the screening and characterization of IDO1 inhibitors using this compound as a reference compound. The choice between an in vitro enzymatic assay and a cell-based assay will depend on the specific research goals. Enzymatic assays are ideal for high-throughput screening and determining direct enzyme-inhibitor interactions, while cell-based assays provide a more physiologically relevant system to assess compound potency, accounting for factors like cell permeability and off-target effects.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
- 5. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy [mdpi.com]
Application Notes and Protocols: Measuring Kynurenine Levels after IDO-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. This enzymatic activity leads to the depletion of tryptophan and the production of immunosuppressive metabolites, collectively known as kynurenines. By creating an immunosuppressive microenvironment, IDO1 allows tumor cells to evade the host immune system, making it a compelling target for cancer immunotherapy. IDO-IN-7 is a potent inhibitor of IDO1 with a reported IC50 of 38 nM.[1] These application notes provide detailed protocols for measuring kynurenine levels in a cellular context following treatment with this compound, a crucial step in evaluating its efficacy and mechanism of action.
Data Presentation
| Compound | Target | IC50 | Assay Condition | Reference |
| This compound | IDO1 | 38 nM | Cellular assay with murine mastocytoma P1.IDO1 cells | [1] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the IDO1 enzymatic activity, as determined by the reduction in kynurenine production.
Signaling Pathway
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the mechanism of its inhibition.
Caption: IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then converted to kynurenine, a key mediator of immunosuppression. This compound potently inhibits this enzymatic activity.
Experimental Workflow
The diagram below outlines the general workflow for assessing the effect of this compound on kynurenine production in a cell-based assay.
Caption: A stepwise workflow for the in vitro assessment of this compound activity, from cell culture to data analysis.
Experimental Protocols
Protocol 1: Cellular Assay for IDO1 Inhibition
This protocol is adapted from a method used to assess the cellular activity of IDO1 inhibitors.[1]
Materials:
-
Murine mastocytoma P1.HTR cells stably transfected with murine IDO1 (P1.IDO1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
L-Tryptophan (Trp)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed P1.IDO1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight in an incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 µM for IC50 determination). Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Remove the overnight culture medium from the cells. Add 100 µL of culture medium containing the various concentrations of this compound or the vehicle control to the respective wells. It is recommended to test each concentration in triplicate.
-
Substrate Addition: Add L-Tryptophan to each well to a final concentration of approximately 78.4 µM.[1]
-
Incubation: Incubate the plate for 16 hours at 37°C in a 5% CO2 incubator.[1]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for kynurenine analysis. Store the supernatant at -80°C if not analyzed immediately.
Protocol 2: Quantification of Kynurenine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of kynurenine in cell culture supernatants.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: 15 mM sodium acetate buffer (pH 4.0) with 5% acetonitrile
-
Kynurenine standard
-
Trichloroacetic acid (TCA)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of cell culture supernatant, add 50 µL of 10% (w/v) TCA.
-
Vortex for 30 seconds to mix.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of kynurenine in the mobile phase.
-
Perform serial dilutions to create a standard curve with a range of concentrations (e.g., 0.1 µM to 20 µM).
-
Treat the standards in the same way as the samples (i.e., add TCA and centrifuge, though precipitation will be minimal).
-
-
HPLC Analysis:
-
Set the flow rate of the mobile phase to 1.0 mL/min.
-
Set the UV detector to a wavelength of 365 nm for kynurenine detection.
-
Inject 20 µL of the prepared sample or standard onto the column.
-
The retention time for kynurenine will need to be determined based on the specific column and conditions used.
-
-
Data Analysis:
-
Integrate the peak area corresponding to kynurenine for both the samples and the standards.
-
Construct a standard curve by plotting the peak area versus the known concentration of the kynurenine standards.
-
Determine the concentration of kynurenine in the samples by interpolating their peak areas from the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 3: Quantification of Kynurenine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, LC-MS/MS is the preferred method for kynurenine quantification.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase column suitable for LC-MS
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Kynurenine standard
-
Internal standard (e.g., deuterated kynurenine, Kyn-d4)
-
Acetonitrile with 0.1% formic acid for protein precipitation
Procedure:
-
Sample Preparation:
-
To 50 µL of cell culture supernatant, add 100 µL of acetonitrile containing 0.1% formic acid and the internal standard at a known concentration.
-
Vortex for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial.
-
-
Standard Curve and Quality Control (QC) Samples:
-
Prepare a standard curve of kynurenine in the culture medium used for the experiment.
-
Prepare QC samples at low, medium, and high concentrations within the standard curve range.
-
Process the standards and QCs in the same manner as the experimental samples.
-
-
LC-MS/MS Analysis:
-
Use a gradient elution method, for example, starting with 5% Mobile Phase B and increasing to 95% over several minutes, to separate kynurenine from other components.
-
The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM).
-
The specific precursor and product ion transitions for kynurenine and the internal standard need to be optimized for the instrument used (e.g., for kynurenine: m/z 209.1 -> 192.1).
-
-
Data Analysis:
-
Quantify the amount of kynurenine in the samples by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a standard curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of kynurenine in the experimental samples from the standard curve.
-
Perform IC50 calculations as described in the HPLC protocol.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure the inhibitory activity of this compound on kynurenine production. Accurate and reproducible measurement of kynurenine is fundamental to understanding the potency and cellular efficacy of IDO1 inhibitors, which are promising candidates in the field of cancer immunotherapy. The choice between HPLC and LC-MS/MS for quantification will depend on the required sensitivity and the available instrumentation.
References
Application Notes and Protocols for IDO-IN-7 in Co-culture T-cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune suppression.[1] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 can induce T-cell anergy, apoptosis, and promote the differentiation of regulatory T-cells (Tregs).[2] This mechanism is often exploited by tumor cells to evade the host's immune system.
IDO-IN-7, an analogue of NLG-919 and GDC-0919, is a potent inhibitor of the IDO1 enzyme with a reported IC50 of 38 nM in biochemical assays.[3] Its ability to block IDO1 activity makes it a valuable tool for studying the reversal of T-cell suppression and for the development of novel cancer immunotherapies. These application notes provide a detailed protocol for utilizing this compound in a co-culture T-cell activation assay, a robust method for evaluating the efficacy of IDO1 inhibitors in a cellular context.[2]
Mechanism of Action: IDO1-Mediated T-cell Suppression
IDO1-expressing cells, such as certain cancer cells or specialized immune cells, create an immunosuppressive microenvironment. The catabolism of tryptophan to kynurenine by IDO1 has two major effects on T-cells:
-
Tryptophan Depletion: T-cells are highly sensitive to low levels of tryptophan, which leads to the activation of the GCN2 kinase pathway, resulting in cell cycle arrest and anergy (a state of non-responsiveness).[4]
-
Kynurenine Production: The accumulation of kynurenine and its downstream metabolites can directly induce T-cell apoptosis and skew the immune response towards a more tolerant state by promoting the generation of Tregs.
This compound directly inhibits the enzymatic activity of IDO1, thereby preventing the depletion of tryptophan and the production of kynurenine. This restores the local microenvironment's ability to support T-cell proliferation and effector function.
Signaling Pathway of IDO1-Mediated T-cell Suppression and its Inhibition by this compound
Caption: IDO1 pathway leading to T-cell suppression and its inhibition by this compound.
Data Presentation
The following tables present representative quantitative data from a co-culture T-cell activation assay using a potent IDO1 inhibitor. This data illustrates the expected outcome when using this compound. The experiment involves co-culturing IFNγ-stimulated SKOV-3 cancer cells (which express IDO1) with Jurkat T-cells. T-cell activation is measured by the secretion of Interleukin-2 (IL-2).
Table 1: Effect of a Representative IDO1 Inhibitor on IL-2 Secretion in a Co-culture Assay
| Condition | IDO1 Inhibitor Conc. (nM) | IL-2 Concentration (ng/mL) | % Recovery of T-cell Activation* |
| Jurkat + SKOV-3 (No IFNγ) | 0 | 0.85 | 100% |
| Jurkat + SKOV-3 (+ IFNγ) | 0 | 0.10 | 0% |
| Jurkat + SKOV-3 (+ IFNγ) | 1 | 0.25 | 20% |
| Jurkat + SKOV-3 (+ IFNγ) | 5 | 0.50 | 53% |
| Jurkat + SKOV-3 (+ IFNγ) | 10 | 0.68 | 77% |
| Jurkat + SKOV-3 (+ IFNγ) | 50 | 0.82 | 96% |
| Jurkat + SKOV-3 (+ IFNγ) | 100 | 0.84 | 99% |
*Percent recovery is calculated relative to the IL-2 levels in the absence of IDO1 induction (No IFNγ) set to 100% and the presence of IDO1 induction without inhibitor set to 0%.
Table 2: Cellular Potency of Representative IDO1 Inhibitors in T-cell Activation Recovery
| Compound | Cellular IC50 (nM) for T-cell Activation Recovery |
| Epacadostat (Representative) | ~18 |
| BMS-986205 (Representative) | ~8 |
| This compound | Expected in low nM range |
Data for Epacadostat and BMS-986205 are from a published study and serve as a reference. The cellular IC50 for this compound is expected to be in a similar low nanomolar range based on its biochemical potency.
Experimental Protocols
This section provides a detailed methodology for a co-culture T-cell activation assay to evaluate the efficacy of this compound.
Experimental Workflow
Caption: Workflow for the co-culture T-cell activation assay.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
SKOV-3 ovarian cancer cell line (or another IFNγ-responsive, IDO1-expressing cell line)
-
Jurkat T-cell line
-
McCoy's 5A medium (for SKOV-3)
-
RPMI-1640 medium (for Jurkat)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human IFNγ
-
Phytohemagglutinin (PHA)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Human IL-2 ELISA kit
-
96-well flat-bottom tissue culture plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Protocol
1. Preparation of this compound Stock Solution a. Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. b. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C or -80°C.
2. Day 1: Seeding of IDO1-Expressing Cells a. Culture SKOV-3 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed 1 x 10^4 SKOV-3 cells per well in a 96-well flat-bottom plate. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere.
3. Day 2: IDO1 Induction and Treatment a. The following day, carefully remove the medium from the SKOV-3 cells. b. Add fresh McCoy's 5A medium containing 100 ng/mL of IFNγ to the designated wells to induce IDO1 expression. For control wells (no IDO1 induction), add medium without IFNγ. c. Incubate for 24 hours at 37°C.
4. Day 3: Co-culture and T-cell Stimulation a. Prepare serial dilutions of this compound in RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) from the stock solution. The final DMSO concentration should not exceed 0.5%. b. Remove the medium from the SKOV-3 cells and add the this compound dilutions. c. Add 1 x 10^4 Jurkat T-cells to each well. d. To stimulate T-cell activation, add PHA (final concentration 1.6 µg/mL) and PMA (final concentration 1 µg/mL) to each well. e. Incubate the co-culture plate for 48 hours at 37°C.
5. Day 5: Measurement of T-cell Activation a. After the 48-hour incubation, centrifuge the plate to pellet the cells. b. Carefully collect the supernatant from each well. c. Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions.
6. Data Analysis a. Plot the IL-2 concentration against the log of the this compound concentration. b. Determine the cellular IC50 value for this compound by performing a non-linear regression analysis (log(inhibitor) vs. response -- variable slope). c. Calculate the percentage recovery of T-cell activation for each concentration of this compound as described in the footnote of Table 1.
This compound is a potent inhibitor of IDO1 that can effectively reverse T-cell suppression in a co-culture setting. The provided protocols offer a robust framework for researchers to investigate the immunomodulatory effects of this compound and similar compounds. By quantifying the restoration of T-cell effector functions, such as IL-2 production, these assays are invaluable for the preclinical evaluation of novel cancer immunotherapy candidates targeting the IDO1 pathway.
References
- 1. A Phase I study of NLG919 for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NLG-919 combined with cisplatin to enhance inhibitory effect on cell migration and invasion via IDO1-Kyn-AhR pathway in human nasopharyngeal carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDO-IN-7 with HeLa and SKOV-3 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the context of cancer, elevated IDO1 expression in tumor cells, such as the cervical cancer cell line HeLa and the ovarian cancer cell line SKOV-3, leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[1][2] This creates a tolerant microenvironment that allows tumor cells to evade the host immune system.[1][2] IDO-IN-7, an analog of NLG-919, is a potent inhibitor of IDO1 with a reported IC50 of 38 nM.[3] It serves as a valuable tool for investigating the role of the IDO1 pathway in cancer cell biology and for assessing the therapeutic potential of IDO1 inhibition.
These application notes provide detailed protocols for utilizing this compound to study its effects on HeLa and SKOV-3 cell lines, including the assessment of IDO1 enzyme activity, cell viability, and apoptosis.
Data Presentation
Table 1: In Vitro Activity of this compound (NLG-919 analogue) in HeLa Cells
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | 38 nM | - | Enzymatic Assay | |
| EC50 | 61 nM | HeLa | Inhibition of IDO1 in IFN-gamma-stimulated cells, measured after 24 hours. | |
| IC50 | 0.19 µM | HeLa | Inhibition of IDO1 in IFN-gamma-stimulated cells, measuring kynurenine reduction after 24 hours. | |
| IC50 | 0.004 µM | HeLa | Inhibition of IDO1 in IFN-gamma-stimulated cells, pre-incubated for 1 hour, measured after 18 hours. |
Signaling Pathways and Experimental Workflows
Caption: IDO1 signaling pathway in cancer cells and the inhibitory action of this compound.
Caption: Experimental workflow for the IDO1 activity (Kynurenine) assay.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Experimental workflow for the apoptosis (Annexin V) assay.
Experimental Protocols
1. IDO1 Activity Assay (Kynurenine Measurement)
This protocol measures the enzymatic activity of IDO1 by quantifying the production of kynurenine, which is released into the cell culture medium.
Materials and Reagents:
-
HeLa or SKOV-3 cells
-
This compound
-
Recombinant Human IFN-gamma
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (30% w/v)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
L-Kynurenine standard
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing 50 ng/mL of IFN-gamma to induce IDO1 expression. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the IFN-gamma containing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (IFN-gamma alone).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO₂ incubator.
-
Sample Collection: Carefully collect 80 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Kynurenine Detection:
-
Add 40 µL of 30% TCA to each well containing the supernatant.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the cleared supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Prepare a standard curve using known concentrations of L-kynurenine. Calculate the kynurenine concentration in each sample and determine the IC50 value of this compound.
2. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of HeLa and SKOV-3 cells, which is an indicator of cell viability.
Materials and Reagents:
-
HeLa or SKOV-3 cells
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 3 x 10³ to 8 x 10³ cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis in HeLa and SKOV-3 cells treated with this compound by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials and Reagents:
-
HeLa or SKOV-3 cells
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: Treat the cells with various concentrations of this compound for 24 to 48 hours. Include a vehicle control.
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells) from each well into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the previously collected culture medium.
-
-
Washing: Centrifuge the cell suspension at 1500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on the Annexin V-FITC and PI staining.
References
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Detection of IDO-IN-7
Audience: Researchers, scientists, and drug development professionals.
Introduction
IDO-IN-7, also known as NLG919 or GDC-0919, is a potent small molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which is implicated in immune suppression within the tumor microenvironment. By inhibiting IDO1, compounds like this compound can help to restore T-cell mediated anti-tumor immunity, making them promising candidates for cancer immunotherapy research.
Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides a recommended High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of this compound. It should be noted that while a specific validated method for this compound is not publicly available, the following protocol is based on established methods for similar small molecule inhibitors and indole derivatives, providing a robust starting point for method development and validation.
Principle of the Method
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar molecule, will be retained on the column and then eluted by a mobile phase of appropriate organic solvent composition. The concentration of the compound is determined by detecting its absorbance of UV light at a specific wavelength.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC vials with inserts
3. Preparation of Solutions
-
Mobile Phase A (Aqueous): HPLC grade water with 0.1% (v/v) formic acid. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water. Degas before use.
-
Mobile Phase B (Organic): HPLC grade acetonitrile with 0.1% (v/v) formic acid. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile. Degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO. Mix thoroughly to ensure complete dissolution. This stock solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water) to create a calibration curve. A typical concentration range could be 1 µg/mL to 100 µg/mL.
4. Sample Preparation
The sample preparation will depend on the matrix (e.g., plasma, tissue homogenate, formulation). For a simple solution-based sample, the primary step is dilution to fall within the range of the calibration curve.
-
For in vitro samples or formulations:
-
Dilute the sample with the mobile phase to an expected concentration within the calibration range.
-
Vortex to mix thoroughly.
-
If necessary, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
5. HPLC Conditions
The following table summarizes the recommended HPLC conditions. These parameters may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Waters Atlantis T3, 4.6 x 50 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient. For method development, a gradient is recommended (e.g., 20-80% B over 10 minutes). For routine analysis, an isocratic method can be developed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm (based on the indole moiety) |
| Run Time | Approximately 15 minutes (adjust as needed for full elution and column re-equilibration) |
6. Data Analysis
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Inject the prepared samples.
-
Determine the peak area of this compound in the sample chromatograms.
-
Calculate the concentration of this compound in the samples using the calibration curve equation.
Method Validation (Brief Overview)
For use in regulated environments, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Below are diagrams illustrating the key workflows and relationships in the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Mechanism of action of this compound.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent IDO-IN-7 Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with the IDO1 inhibitor, IDO-IN-7. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues in a clear question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common problems encountered during enzymatic and cell-based assays involving this compound.
Section 1: Compound Handling and Stability
Question 1: I'm seeing variable potency of this compound between experiments. What could be the cause?
Answer: Inconsistent potency can stem from several factors related to compound handling and stability. Here are the key areas to investigate:
-
Solubility Issues: this compound is practically insoluble in water.[1] Precipitation of the compound in your aqueous assay buffer or cell culture medium will lead to a lower effective concentration and thus, reduced and variable inhibition.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO or ethanol.[1] For working solutions, perform a serial dilution in DMSO before adding to the final aqueous solution. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media, as this can cause the compound to precipitate.[2] Pre-warming the media to 37°C before adding the compound can also help maintain solubility.[3]
-
-
Improper Storage: this compound, like many small molecules, can degrade if not stored correctly.
-
Recommendation: Store the solid compound at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO or ethanol should be stored at -80°C for up to one year. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
DMSO Quality: The quality of the DMSO used for stock solutions is critical.
-
Recommendation: Use anhydrous, high-purity DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound. Use freshly opened bottles of DMSO whenever possible.
-
-
Lot-to-Lot Variability: While less common for synthetic small molecules than for biologics, lot-to-lot variation in purity or isomeric composition can occur.
-
Recommendation: If you suspect lot-to-lot variability, it is advisable to test new batches against a previously validated lot to ensure consistent performance.
-
Question 2: How stable is this compound in my cell culture medium during a long-term (24-72 hour) experiment?
-
pH of the Medium: The pH of the cell culture medium can affect the chemical stability of compounds. While most media are buffered to a physiological pH, significant changes in pH due to cellular metabolism during a long-term experiment could potentially impact the stability of this compound.
-
Binding to Media Components and Serum Proteins: Small molecules can bind to proteins and other components in the cell culture medium, particularly when it is supplemented with fetal bovine serum (FBS). This binding can reduce the free, active concentration of the inhibitor.
-
Cellular Metabolism: Cells may metabolize the inhibitor over time, reducing its effective concentration.
Recommendations:
-
For critical long-term experiments, consider performing a stability test of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO2) for the duration of your experiment. This can be done by incubating the compound in the medium and measuring its concentration at different time points using a suitable analytical method like HPLC.
-
When comparing results across experiments, ensure that the type and percentage of serum used are consistent.
Question 3: Could my inconsistent results be due to light exposure?
Answer: There is no specific public data on the photostability of this compound. However, it is a general best practice in chemical and biological research to protect small molecule compounds from prolonged exposure to light, as this can lead to photodegradation.
Recommendation:
-
Store stock solutions in amber vials or tubes wrapped in foil.
-
Minimize the exposure of your experimental plates to direct light, especially for extended periods. When not being actively worked with, keep plates in the incubator or a dark environment.
Section 2: In Vitro Enzymatic Assay Issues
Question 4: I am not seeing any, or very low, IDO1 enzyme activity in my in vitro assay, even in the absence of an inhibitor. What could be wrong?
Answer: A lack of enzyme activity in your positive control can be due to several factors related to the assay setup and reagents:
-
Enzyme Inactivity: The recombinant IDO1 enzyme may be inactive. This can be due to improper storage, handling, or lot-to-lot variability.
-
Incorrect Assay Buffer Conditions: IDO1 activity is sensitive to pH. The optimal pH for in vitro IDO1 assays is typically around 6.5.
-
Missing or Inactive Cofactors: The standard in vitro IDO1 assay requires cofactors to maintain the enzyme in its active, reduced (ferrous) state. These typically include ascorbic acid and methylene blue.
-
Substrate Issues: The L-tryptophan substrate may have degraded or been prepared at an incorrect concentration.
Recommendations:
-
Ensure the recombinant IDO1 enzyme has been stored and handled according to the manufacturer's instructions.
-
Verify the pH of your assay buffer.
-
Prepare fresh solutions of ascorbic acid and L-tryptophan for each experiment.
-
Include a positive control with a known IDO1 inhibitor to validate the assay's ability to detect inhibition.
Question 5: My enzymatic assay results are not correlating with my cell-based assay results. Why?
Answer: Discrepancies between in vitro enzymatic and cell-based assays are common and can be attributed to several factors:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is added to the medium.
-
Off-Target Effects: In a cellular context, this compound could have off-target effects that influence the readout of your assay, either masking or potentiating its effect on IDO1. For example, some IDO inhibitors that are tryptophan mimetics can affect mTOR signaling.
-
Cellular Metabolism of the Inhibitor: The cells may be metabolizing and inactivating this compound.
-
Presence of Serum: As mentioned earlier, binding to serum proteins in the cell culture medium can reduce the effective concentration of the inhibitor.
Recommendation:
-
When possible, perform a cellular uptake study to determine the intracellular concentration of this compound.
-
Always include a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your cellular IDO1 activity assay to rule out that the observed effects are due to cytotoxicity.
Section 3: Cell-Based Assay Issues
Question 6: I am not observing kynurenine production in my cell-based assay after stimulating the cells with IFN-γ. What should I check?
Answer: The absence of kynurenine production in a cell-based assay, even after stimulation, points to a problem with the biological system:
-
Cell Line Choice: Not all cell lines express functional IDO1, even after IFN-γ stimulation. Ensure that the cell line you are using is known to express IDO1 in response to IFN-γ.
-
IFN-γ Inactivity: The IFN-γ used for stimulation may be old or have lost its activity.
-
Insufficient Tryptophan: The cell culture medium may not contain sufficient L-tryptophan for the IDO1 enzyme to produce detectable levels of kynurenine.
-
Cell Health: The cells may be unhealthy or have been passaged too many times, leading to a reduced response to stimuli.
Recommendations:
-
Use a cell line that has been previously validated for IFN-γ-inducible IDO1 expression and activity (e.g., HeLa, SKOV-3).
-
Use a fresh, properly stored vial of IFN-γ and titrate its concentration to determine the optimal dose for IDO1 induction in your cell line.
-
Ensure your cell culture medium contains an adequate concentration of L-tryptophan.
-
Use cells at a low passage number and ensure they are healthy and in the exponential growth phase before starting the experiment.
Question 7: I am seeing high background in my kynurenine detection assay. What could be the cause?
Answer: High background in kynurenine detection can interfere with the accurate quantification of IDO1 activity. The source of the background depends on the detection method used.
-
Colorimetric (Ehrlich's Reagent) Assay: This method is prone to interference from other tryptophan metabolites or compounds that contain indoles, ketones, aldehydes, or hydrazines.
-
HPLC-based Detection: Contaminants in the mobile phase or a dirty column can lead to a rising baseline and spurious peaks.
-
Fluorescence-based Assays: The inhibitor itself or other components in the sample may be fluorescent at the excitation and emission wavelengths used for kynurenine detection.
Recommendations:
-
For colorimetric assays, run a control with the inhibitor in the absence of cells or enzyme to check for direct reactivity with the detection reagent.
-
For HPLC-based methods, use HPLC-grade solvents and regularly clean and maintain your HPLC system and column.
-
For fluorescence-based assays, measure the fluorescence of the inhibitor alone at the assay wavelengths to check for interference.
Data Summary
The following tables provide a summary of key quantitative data for this compound and typical experimental parameters.
Table 1: this compound Properties
| Property | Value | Source(s) |
| Synonyms | NLG-919 analogue, Navoximod, GDC-0919 | |
| Molecular Weight | 282.38 g/mol | |
| IC₅₀ (IDO1) | 38 nM | |
| EC₅₀ (HeLa cells) | 61 nM | |
| EC₅₀ (IDO pathway inhibition) | 75 nM | |
| Kᵢ | 7 nM | |
| Solubility in DMSO | 45 mg/mL (159.36 mM) | |
| Solubility in Ethanol | 26 mg/mL (92.07 mM) | |
| Solubility in Water | < 1 mg/mL (insoluble or slightly soluble) |
Table 2: Typical Reagent Concentrations for IDO1 Assays
| Assay Type | Reagent | Typical Concentration | Source(s) |
| In Vitro Enzymatic | Recombinant IDO1 | ~40 nM | |
| L-Tryptophan | 100-400 µM | ||
| Ascorbic Acid | 20 mM | ||
| Methylene Blue | 10 µM | ||
| Catalase | 100 µg/mL | ||
| Assay Buffer pH | 6.5 | ||
| Cell-Based | IFN-γ | 10-100 ng/mL | |
| L-Tryptophan (in media) | 15 µg/mL | ||
| Cell Seeding Density | 1 x 10⁴ cells/well (96-well plate) |
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay (Absorbance-Based)
This protocol is adapted from established methods for measuring the activity of purified recombinant IDO1.
-
Prepare Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Prepare this compound Dilutions: Perform a serial dilution of your this compound DMSO stock solution in the assay buffer. Include a vehicle control (DMSO only).
-
Assay Setup: In a 96-well plate, add the following in order:
-
This compound dilution or vehicle control.
-
Reagent Mix.
-
Purified recombinant IDO1 enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add L-tryptophan to a final concentration of 400 µM to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifugation: Centrifuge the plate to pellet any precipitate.
-
Kynurenine Detection: Transfer the supernatant to a new plate and measure the kynurenine concentration. This can be done by adding an equal volume of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid) and measuring the absorbance at 480 nm, or by using a more specific method like HPLC.
Protocol 2: Cell-Based IDO1 Activity Assay
This protocol is a general guideline for measuring IDO1 activity in a cellular context.
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or SKOV-3) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
IDO1 Induction and Inhibition:
-
The next day, replace the medium with fresh medium containing human IFN-γ (e.g., 10-100 ng/mL) to induce IDO1 expression.
-
Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO) and a "no inhibitor" positive control.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant using a suitable method (e.g., colorimetric assay with Ehrlich's reagent or HPLC). The procedure for the colorimetric assay is as follows:
-
Mix the supernatant with 6.1 N TCA (e.g., 140 µL supernatant with 10 µL TCA) and incubate at 50°C for 30 minutes.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid.
-
Measure the absorbance at 480 nm.
-
Visualizations
Caption: IDO1 signaling pathway and mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
Technical Support Center: Optimizing IDO-IN-7 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IDO-IN-7, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, in cell-based assays. This guide offers frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and key data to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan.[3] In the context of cancer, increased IDO1 activity in tumor cells and antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the immune system. This compound works by directly inhibiting the catalytic activity of IDO1, thereby restoring local tryptophan levels and reducing the production of immunosuppressive kynurenines. This action helps to reactivate anti-tumor immune responses.
Q2: What is a typical effective concentration range for this compound in cell assays?
A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, based on available data, a good starting point for concentration-response studies is in the low nanomolar to low micromolar range. The reported IC50 (the concentration that inhibits 50% of the enzyme's activity in a cell-free assay) is approximately 38 nM.[1][2] In cell-based assays, the EC50 (the concentration that gives a half-maximal response) in HeLa cells has been reported to be around 61 nM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is soluble in organic solvents like DMSO and ethanol. It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. When preparing the stock solution, it may be necessary to use an ultrasonic bath to ensure complete dissolution. For storage, the powdered form of this compound is stable for years at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to a year or more).
Q4: How do I dilute the DMSO stock solution for my cell culture experiments to avoid precipitation?
A4: Direct dilution of a high-concentration DMSO stock into aqueous cell culture media can cause the compound to precipitate. To avoid this, it is recommended to perform a serial dilution of the stock solution in DMSO first to get closer to the final desired concentration. Then, add the small volume of the diluted DMSO stock to the pre-warmed cell culture medium (37°C) and mix thoroughly. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound Precipitation in Culture Medium | - High final concentration of this compound.- Improper dilution of DMSO stock.- Low temperature of the culture medium. | - Perform a solubility test in your specific cell culture medium before the experiment.- Use a serial dilution method, first in DMSO, then into pre-warmed (37°C) medium.- Ensure the final DMSO concentration is minimal (<0.5%).- If precipitation persists, consider using a lower concentration range of this compound. |
| High Variability Between Replicates | - Incomplete solubilization of this compound.- Inconsistent cell seeding density.- Pipetting errors. | - Ensure the stock solution is fully dissolved before use; sonication may be necessary.- Use a calibrated pipette and ensure consistent cell numbers in each well.- Mix the diluted compound in the medium thoroughly before adding to the cells. |
| No or Low Inhibition of IDO1 Activity | - IDO1 is not sufficiently expressed or activated.- The concentration of this compound is too low.- The incubation time is too short.- Inactive compound. | - Confirm IDO1 expression in your cell line. For many cell lines, induction with interferon-gamma (IFN-γ) is required.- Perform a dose-response curve to find the optimal concentration.- Increase the incubation time with the inhibitor.- Verify the integrity of your this compound stock solution. |
| High Cell Death (Cytotoxicity) | - The concentration of this compound is too high.- The concentration of the solvent (e.g., DMSO) is toxic.- The cell line is particularly sensitive. | - Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of this compound.- Ensure the final DMSO concentration is below 0.5%.- Reduce the incubation time. |
| Inconsistent Kynurenine Measurement | - Incomplete conversion of N-formylkynurenine to kynurenine.- Degradation of kynurenine.- Issues with the detection method (e.g., HPLC, colorimetric assay). | - Ensure the hydrolysis step with trichloroacetic acid (TCA) at 50°C for 30 minutes is performed correctly.- Protect samples from light and process them promptly as kynurenine can be light-sensitive.- Validate your detection method with a standard curve of kynurenine. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 38 nM | Cell-free enzymatic assay | |
| EC50 | 61 nM | HeLa cells |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Starting Concentration Range | Notes |
| IDO1 Inhibition Assay | 1 nM - 10 µM | A wide range is recommended for initial dose-response experiments. |
| Cytotoxicity Assay | 10 nM - 100 µM | It is crucial to determine the maximum non-toxic concentration. |
Experimental Protocols
Protocol 1: Cell-Based IDO1 Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on IDO1 activity in cells by quantifying the production of kynurenine.
Materials:
-
Cell line known to express IDO1 upon IFN-γ stimulation (e.g., HeLa or SKOV-3)
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
This compound
-
DMSO
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa or SKOV-3) into a 96-well plate at a density of 1 x 10^4 to 3 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
IDO1 Induction: The next day, induce IDO1 expression by adding IFN-γ to the cell culture medium to a final concentration of 10-100 ng/mL. Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement: a. After incubation, carefully collect 140 µL of the cell supernatant from each well and transfer it to a new 96-well plate. b. Add 10 µL of 6.1 N TCA to each well of the supernatant plate. c. Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. d. Centrifuge the plate to pellet any precipitate. e. Transfer 100 µL of the clear supernatant to another 96-well plate. f. Add 100 µL of Ehrlich's Reagent (2% w/v in acetic acid) to each well. g. Incubate at room temperature for 10-20 minutes until a yellow color develops. h. Measure the absorbance at 480-490 nm using a microplate reader.
-
Data Analysis: Prepare a standard curve using known concentrations of kynurenine. Use the standard curve to calculate the concentration of kynurenine in each sample. Determine the EC50 value of this compound by plotting the percentage of inhibition of kynurenine production against the log of the inhibitor concentration.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration range of this compound that is not toxic to the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (medium with solvent only) and a positive control for cell death if available.
-
Incubation: Incubate the plate for the same duration as your planned IDO1 inhibition assay (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Visualizations
IDO1 Signaling Pathway
References
Technical Support Center: Preventing IDO-IN-7 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of the indoleamine 2,3-dioxygenase (IDO1) inhibitor, IDO-IN-7, in cell culture media. By following these troubleshooting guides and frequently asked questions (FAQs), users can ensure the accurate and effective use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in media a concern?
A1: this compound is a potent inhibitor of the IDO1 enzyme, a key regulator of immune responses, with an IC50 of 38 nM.[1][2] It is a valuable tool for studying the role of the IDO1 pathway in various diseases, including cancer. However, this compound is a hydrophobic molecule with poor aqueous solubility, which can lead to its precipitation when added to cell culture media. This precipitation can result in an inaccurate final concentration of the inhibitor, leading to unreliable experimental outcomes and potential cytotoxicity from the precipitate itself.
Q2: What are the primary causes of this compound precipitation in cell culture media?
A2: The precipitation of this compound in cell culture media is primarily due to:
-
Poor Aqueous Solubility: The inherent chemical properties of this compound limit its ability to dissolve in aqueous solutions like cell culture media.
-
"Solvent Shock": When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO or ethanol, is rapidly diluted into the aqueous environment of the media, the abrupt change in solvent polarity can cause the compound to crash out of solution.
-
High Final Concentration: Attempting to achieve a final experimental concentration that exceeds the solubility limit of this compound in the specific cell culture medium will inevitably lead to precipitation.
-
Interactions with Media Components: Components within the cell culture medium, such as salts, amino acids, and proteins (especially in the presence of fetal bovine serum - FBS), can interact with this compound and reduce its solubility. The pH of the media can also influence the stability and solubility of the compound.[3][4]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Based on available data, the following solvents are recommended for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous (dry) solvents, as moisture can negatively impact the stability and solubility of the compound.
| Solvent | Maximum Reported Solubility | Notes |
| DMSO | 50 mg/mL (177.07 mM) | Ultrasonic treatment may be needed to fully dissolve the compound. Use newly opened, anhydrous DMSO.[1] |
| Ethanol | 25 mg/mL (88.53 mM) | Ultrasonic treatment may be needed to fully dissolve the compound. |
Q4: How should I store my this compound stock solutions?
A4: To maintain the integrity of your this compound stock solutions, it is recommended to:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -20°C or -80°C.
-
When stored at -80°C, the stock solution is stable for up to two years, and at -20°C, for up to one year.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation during your experiments.
Step 1: Proper Stock Solution Preparation and Handling
-
Ensure Complete Dissolution: Visually confirm that your this compound stock solution is completely dissolved and free of any precipitate. If you observe any solid particles, gently warm the solution in a 37°C water bath or sonicate it briefly.
-
Use Fresh, Anhydrous Solvents: Use high-quality, anhydrous DMSO or ethanol to prepare your stock solutions. Hygroscopic (water-absorbing) solvents can lead to compound degradation and precipitation upon dilution.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to maintain its stability and prevent the introduction of moisture.
Step 2: Optimizing the Dilution Method
Directly adding a small volume of a highly concentrated stock solution into a large volume of media is a common cause of precipitation. To avoid this "solvent shock," employ a stepwise dilution method.
Caption: A workflow for stepwise dilution to prevent precipitation.
Step 3: Modifying the Cell Culture Medium
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound solution. Adding a cold stock solution to warm media can cause a rapid temperature change, reducing solubility.
-
Consider Co-solvents: For particularly challenging experiments, the addition of a biocompatible co-solvent to your final working solution can help maintain the solubility of this compound.
Co-solvent Formulation Example 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Note: The compatibility of any co-solvent with your specific cell line must be verified to avoid cytotoxicity.
Step 4: Determine the Maximum Soluble Concentration in Your System
The solubility of this compound can vary between different types of media (e.g., DMEM vs. RPMI-1640) and with different concentrations of supplements like FBS. It is highly recommended to determine the empirical solubility limit in your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 282.38 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL, you will need 2.82 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If necessary, sonicate the tube for short intervals or gently warm it at 37°C to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Microscope
Procedure:
-
Prepare a series of dilutions: Create a range of this compound concentrations in your pre-warmed cell culture medium. For example, you can prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
Include a vehicle control: Prepare a control sample containing the same final concentration of DMSO as your highest this compound concentration.
-
Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation, such as cloudiness, visible particles, or crystals.
-
Microscopic Examination: For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for any micro-precipitates.
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of any precipitate is considered the maximum soluble concentration for this compound in your specific medium under your experimental conditions.
IDO1 Signaling Pathway
Understanding the pathway that this compound inhibits is crucial for experimental design and data interpretation. The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the immune response.
Caption: The IDO1 pathway, illustrating the effect of this compound.
References
IDO-IN-7 off-target effects in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IDO-IN-7 in cellular models. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target potencies of this compound in cellular models?
A1: this compound is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). Its potency has been determined in various cellular assays. For instance, it has an IC50 of 38 nM in a standard IDO1 inhibition assay and an EC50 of 61 nM in IFNγ-stimulated human HeLa cells.[1]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects of this compound are not extensively documented, as a tryptophan mimetic, it may exhibit off-target activities common to this class of molecules.[2] Potential off-target pathways of concern include the Aryl Hydrocarbon Receptor (AhR) and the mammalian Target of Rapamycin (mTOR) signaling pathways.[2] Unspecific activation of these pathways could lead to inflammatory signals or unintended cell growth.[2]
Q3: How can I test for off-target activation of the Aryl Hydrocarbon Receptor (AhR) pathway in my cellular model?
A3: To investigate if this compound activates the AhR pathway in your specific cell line, you can perform a reporter gene assay. This involves transfecting your cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of an AhR-responsive element. An increase in reporter gene expression upon treatment with this compound would suggest AhR activation. Additionally, you can measure the mRNA levels of known AhR target genes, such as CYP1A1, using quantitative PCR (qPCR).
Q4: How can I assess whether this compound is affecting the mTOR signaling pathway?
A4: Since some tryptophan analogs can activate the mTOR pathway, you can assess this by examining the phosphorylation status of key downstream mTOR effectors.[1] Western blotting for phosphorylated S6 kinase (p-S6K) or phosphorylated 4E-BP1 (p-4E-BP1) are common methods. An increase in the phosphorylation of these proteins following this compound treatment would indicate mTOR pathway activation.
Q5: I am observing cytotoxicity in my experiments with this compound. What could be the cause?
A5: Cytotoxicity can arise from on-target effects, off-target effects, or non-specific compound toxicity. High concentrations of some IDO1 inhibitors have been shown to induce cell death. It is crucial to perform a dose-response curve for cytotoxicity in your specific cell model using an appropriate assay (e.g., MTT, CellTiter-Glo®, or Annexin V staining) to distinguish between targeted IDO1 inhibition and general toxicity.
Q6: My results with this compound are inconsistent. What are some common sources of variability?
A6: Inconsistent results can stem from several factors. Ensure the complete dissolution of this compound in your solvent (e.g., DMSO) before diluting it in your culture medium. The level of IDO1 expression, which can be induced by stimuli like IFN-γ, can vary between cell lines and even between passages, so it is important to have consistent cell culture and induction protocols. Finally, ensure that your kynurenine measurement assay is properly calibrated and validated.
Quantitative Data Summary
Table 1: On-Target Potency of this compound in Cellular Models
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 | (IDO1 enzyme assay) | 38 | |
| EC50 | HeLa (human cervical cancer) | 61 | |
| ED50 | Mouse dendritic cells | 120 | |
| ED50 | (T-cell response restoration) | 80 |
Experimental Protocols
Protocol 1: Cellular IDO1 Activity Assay
This protocol is adapted from methods used for assessing IDO1 inhibition in HeLa cells.
1. Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS.
-
Incubate overnight to allow for cell attachment.
2. IDO1 Induction and Inhibitor Treatment:
-
The next day, replace the medium with fresh medium containing 25 ng/mL of human IFN-γ to induce IDO1 expression.
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
4. Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
To measure kynurenine, add an equal volume of 30% trichloroacetic acid (TCA) to the supernatant, vortex, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature and measure the absorbance at 490 nm.
-
Calculate the kynurenine concentration using a standard curve prepared with known concentrations of L-kynurenine.
5. Data Analysis:
-
Plot the percentage of IDO1 inhibition against the log concentration of this compound to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on mTOR Pathway Activation
This protocol outlines a general method to investigate the potential activation of the mTOR pathway.
1. Cell Treatment:
-
Seed your cells of interest in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at a range of concentrations (including a vehicle control) for a predetermined time (e.g., 3 hours). As a positive control, you can use a known mTOR activator like L-Tryptophan.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
3. Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated S6K (p-S6K) and total S6K overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the p-S6K signal to the total S6K signal to determine the extent of mTOR activation.
Visualizations
Caption: IDO1 pathway and potential off-target interactions of this compound.
Caption: Workflow for evaluating on-target and off-target effects.
References
How to control for IDO-IN-7 cytotoxicity
Welcome to the technical support center for IDO-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the potential cytotoxic effects of the selective IDO1 inhibitor, this compound, in in-vitro experiments.
FAQs: Understanding this compound and its Potential for Cytotoxicity
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as an NLG-919 analogue, is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 38 nM.[1][2][3] IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism.[4] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby modulating immune responses. This makes it a compound of interest for cancer immunotherapy research.[4]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: While the primary mechanism of this compound is the inhibition of IDO1, all small molecule inhibitors have the potential to induce cytotoxicity at high concentrations. This can be due to on-target toxicity in cell lines highly dependent on the IDO1 pathway, or off-target effects. Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest to distinguish between the desired inhibitory effect and unwanted cytotoxicity.
Q3: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
A3: The class of IDO inhibitors, particularly those that are tryptophan analogs, may have off-target effects. These can include the activation of the Arylhydrocarbon Receptor (AhR) and modulation of mTOR signaling. Such off-target activities can lead to unintended biological consequences, including cytotoxicity. It is important to consider these potential off-target effects when interpreting experimental results.
Q4: How should I prepare and store this compound to minimize issues with solubility and stability?
A4: Proper handling of this compound is critical for reproducible results.
-
Solubility: this compound is soluble in DMSO and Ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
-
Storage: Store the powder at -20°C for long-term stability (up to 3 years). Stock solutions in solvent can be stored at -80°C for up to one year. It is advisable to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Troubleshooting Guide: this compound Cytotoxicity
This guide provides a systematic approach to troubleshooting common issues related to this compound cytotoxicity in cell-based assays.
| Problem | Possible Cause | Recommended Action |
| Higher-than-expected cytotoxicity at low concentrations | Compound Precipitation: this compound may have precipitated out of solution, leading to inaccurate concentrations. | Visually inspect the culture medium for any signs of precipitation. If observed, prepare fresh dilutions and consider pre-warming the medium and inhibitor stock to 37°C before mixing. |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Run a vehicle control with the same concentrations of DMSO used for this compound treatment to assess solvent toxicity. Ensure the final DMSO concentration is below 0.5%. | |
| Cell Line Sensitivity: The specific cell line may be highly sensitive to this compound. | Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). This will help establish a therapeutic window for your experiments. | |
| Inconsistent results between experiments | Compound Degradation: Repeated freeze-thaw cycles of the stock solution can degrade the compound. | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Variations in Cell Culture: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. | |
| No observed cytotoxicity, even at high concentrations | Compound Insolubility: this compound may not be fully dissolved at higher concentrations. | Use sonication to aid in the dissolution of this compound in the solvent. |
| Assay Interference: The chosen cytotoxicity assay may not be compatible with this compound. | Try an alternative cytotoxicity assay that measures a different cellular parameter (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release). |
Experimental Protocols
Here are detailed protocols for assessing the cytotoxicity of this compound. It is recommended to perform a dose-response study to determine the CC50 in your cell line of interest.
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 µM to 100 µM).
-
Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or medium only.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to determine the CC50 value.
-
Controlling for Off-Target Effects
To ensure that the observed effects are due to the inhibition of IDO1 and not off-target activities of this compound, consider the following experimental controls:
-
Use a Rescue Experiment: If this compound is causing cytotoxicity due to its on-target effect of tryptophan depletion, the cytotoxic effect may be rescued by supplementing the culture medium with kynurenine, the downstream product of IDO1 activity.
-
Use a Structurally Unrelated IDO1 Inhibitor: Compare the effects of this compound with another IDO1 inhibitor that has a different chemical scaffold. If both compounds produce a similar phenotype, it is more likely that the effect is on-target.
-
Test in an IDO1-Knockout Cell Line: If available, use a cell line that does not express IDO1. If this compound still exhibits cytotoxicity in this cell line, it is likely due to off-target effects.
Visualizing Experimental Workflow and Signaling
To aid in experimental design and data interpretation, the following diagrams illustrate key workflows and signaling pathways.
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Simplified IDO1 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
Technical Support Center: Improving IDO-IN-7 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IDO-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as an NLG-919 analogue, is a potent small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 38 nM.[1][2][3] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[4][5] In the tumor microenvironment, increased IDO1 activity leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation of regulatory T cells (Tregs), ultimately allowing cancer cells to evade the host immune response. This compound competitively inhibits IDO1, thereby restoring local tryptophan levels and reducing kynurenine production, which in turn can restore anti-tumor immunity.
Q2: My this compound is not dissolving for in vivo administration. What are the recommended formulation strategies?
Poor aqueous solubility is a common challenge for many small molecule inhibitors. For this compound, several vehicle formulations have been successfully used for in vivo studies. The choice of vehicle can significantly impact drug exposure and efficacy. It is crucial to include a vehicle-only control group in your studies to differentiate formulation-related effects from compound-specific toxicity.
Table 1: Recommended In Vivo Formulations for this compound
| Formulation Components | Preparation Protocol | Resulting Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Add each solvent sequentially: DMSO, then PEG300, then Tween-80, and finally saline. Mix thoroughly after each addition. | ≥ 2.5 mg/mL (8.85 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Prepare a 20% SBE-β-CD solution in saline. Add the DMSO stock of this compound to the SBE-β-CD solution and mix. | ≥ 2.5 mg/mL (8.85 mM) |
| 10% DMSO, 90% Corn Oil | Add the DMSO stock of this compound to corn oil and mix thoroughly. | ≥ 2.5 mg/mL (8.85 mM) |
| 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | Add each solvent sequentially: Ethanol, then PEG300, then Tween-80, and finally saline. Mix thoroughly after each addition. | ≥ 2.5 mg/mL (8.85 mM) |
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. Always visually inspect the final formulation for clarity before administration.
Q3: We are not observing the expected anti-tumor efficacy in our syngeneic mouse model. What are some potential reasons for this?
Several factors can contribute to a lack of in vivo efficacy. Below is a troubleshooting guide to address common issues.
Troubleshooting Guide
Issue 1: Sub-optimal Pharmacokinetics (PK) and Target Engagement
-
Potential Cause: Inadequate drug exposure at the tumor site.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the formulation is prepared correctly and the compound is fully dissolved. Consider trying an alternative formulation from Table 1.
-
Pharmacokinetic Study: Conduct a PK study to measure the concentration of this compound in plasma and tumor tissue over time. This will determine if the current dose and schedule achieve and maintain a concentration above the IC50.
-
Pharmacodynamic (PD) Assay: Measure the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma and tumor homogenates. A significant reduction in this ratio is a direct indicator of IDO1 inhibition and successful target engagement. One study showed that effective IDO inhibitors significantly suppress Kyn/Trp levels in both plasma and tumor in a dose-dependent manner.
-
Issue 2: Tumor Model Selection and IDO1 Expression
-
Potential Cause: The chosen tumor model may not be dependent on the IDO1 pathway for immune evasion.
-
Troubleshooting Steps:
-
Confirm IDO1 Expression: Verify IDO1 expression in your tumor cell line. Many tumor lines only express IDO1 after stimulation with interferon-gamma (IFN-γ). Consider in vitro stimulation of your cells with IFN-γ to confirm inducibility.
-
In Vivo IDO1 Expression: Be aware that IDO1 expression can be heterogeneous within tumors, even in models engineered to constitutively express it. It is advisable to perform immunohistochemistry (IHC) or western blotting on tumor samples from your study to confirm IDO1 expression in vivo.
-
Select Appropriate Models: Syngeneic models such as B16F10 melanoma, CT26 colon carcinoma, and GL261 glioma have been used to evaluate IDO1 inhibitors. The GL261-hIDO1 model, for example, showed homogeneous IDO1 expression and faster tumor growth compared to wild-type, making it a suitable model for testing inhibitors.
-
Issue 3: Insufficient Immune Response
-
Potential Cause: The anti-tumor effect of IDO1 inhibition is dependent on a functional host immune system. The tumor microenvironment may be too immunosuppressive for this compound monotherapy to be effective.
-
Troubleshooting Steps:
-
Combination Therapy: Consider combining this compound with other immunotherapies. IDO1 inhibitors have shown synergistic effects when combined with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) or TLR agonists.
-
Immune Cell Profiling: Analyze the tumor immune infiltrate using flow cytometry or IHC. An effective response should show an increase in CD8+ effector T cells and a decrease in Tregs.
-
Below is a logical workflow for troubleshooting in vivo efficacy issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound (NLG-919 analogue) | IDO Inhibitor | AmBeed.com [ambeed.com]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IDO-IN-7 Formulation for Animal Injection
Welcome to the technical support center for the formulation and in vivo application of IDO-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the successful use of this compound in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as an NLG-919 analogue, is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 38 nM.[1][2] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][3][4] By catalyzing the degradation of tryptophan, IDO1 plays a crucial role in suppressing the anti-tumor immune response. This compound inhibits this enzymatic activity, thereby blocking the immunosuppressive effects and restoring T-cell activity.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 2 years.
Q3: Is this compound soluble in aqueous solutions?
A3: No, this compound is poorly soluble in water. It requires organic solvents like DMSO or ethanol for initial dissolution, followed by the use of co-solvents and surfactants to create a stable formulation suitable for animal injection.
Q4: Can I directly dilute the DMSO stock solution with saline or PBS?
A4: It is not recommended to directly dilute a concentrated DMSO stock solution of this compound into aqueous buffers like saline or PBS. This will likely cause the compound to precipitate out of solution. A gradual dilution method using co-solvents is necessary to maintain solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during formulation preparation | Rapid addition of aqueous component; insufficient mixing; low temperature. | Add the final aqueous component (e.g., saline) dropwise while vortexing continuously. Ensure all components are at room temperature before mixing. Gentle warming (to 37°C) and sonication can aid in re-dissolving precipitates. |
| Phase separation in the final formulation (e.g., oil and water layers) | Imbalance of hydrophilic and lipophilic components; improper emulsification. | Ensure thorough mixing, especially after the addition of surfactants like Tween-80. Using a homogenizer for a short period can improve emulsion stability. Consider a formulation with a higher concentration of co-solvents like PEG300. |
| Cloudiness or precipitation in the syringe before injection | Formulation instability over time; temperature changes. | Prepare the final injectable formulation fresh on the day of use. If the formulation has been stored, even for a short period, visually inspect for any precipitation. If present, try to redissolve by gentle warming and sonication. If precipitation persists, discard the formulation and prepare a fresh batch. |
| Injection site reaction (e.g., swelling, inflammation) | High concentration of organic solvents (especially DMSO); precipitation of the compound at the injection site; inappropriate injection technique. | Minimize the final concentration of DMSO in the injectable formulation (ideally below 10%). Ensure the formulation is a clear, homogenous solution before injection. Administer the injection slowly and at the appropriate site and depth. Rotate injection sites for repeated dosing. Consider subcutaneous administration as it can sometimes be better tolerated than intraperitoneal injections for certain formulations. |
| Inconsistent experimental results | Inaccurate dosing due to precipitation; degradation of the compound. | Always visually inspect the formulation for clarity before each injection. Prepare fresh formulations for each experiment to avoid degradation. Ensure accurate and consistent dosing volumes for all animals. |
Data Presentation: Solubility and Formulation Compositions
The following tables summarize the solubility of this compound in various solvents and provide established formulations for in vivo studies.
Table 1: this compound Solubility in Organic Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (177.07 mM) | Ultrasonic treatment may be needed. |
| Ethanol | ≥ 25 mg/mL (88.53 mM) | Ultrasonic treatment may be needed. |
Table 2: Recommended Formulations for Animal Injection
| Formulation Composition (v/v) | Achievable Concentration | Appearance | Primary Administration Route |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | Intraperitoneal (IP), Intravenous (IV) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | Intraperitoneal (IP), Intravenous (IV) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Oral (gavage) |
| 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | Intraperitoneal (IP), Intravenous (IV) |
| 10% Ethanol, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | Intraperitoneal (IP), Intravenous (IV) |
| 10% Ethanol, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Oral (gavage) |
Note: SBE-β-CD stands for sulfobutylether-β-cyclodextrin.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol describes the preparation of 1 mL of this compound formulation at a final concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Weigh the appropriate amount of this compound powder and dissolve it in anhydrous DMSO.
-
Vortex thoroughly. If needed, use a sonicator to ensure complete dissolution.
-
-
In a new sterile tube, add the following in the specified order, vortexing after each addition:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
-
Slowly add 450 µL of sterile saline to the mixture while continuously vortexing.
-
The dropwise addition of saline is crucial to prevent precipitation.
-
-
Visually inspect the final solution. It should be a clear, homogenous solution. If any cloudiness or precipitation is observed, gentle warming and/or sonication may be used to redissolve the compound.
-
Use the formulation on the same day it is prepared.
Protocol 2: Animal Administration (Intraperitoneal Injection in Mice)
Materials:
-
Prepared this compound formulation
-
Appropriate size syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
-
Experimental mice
Procedure:
-
Calculate the required dose for each mouse. The dosage will depend on the specific experimental design.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently restrain the mouse.
-
Locate the injection site. For intraperitoneal injection, this is typically in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 10-20 degrees).
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection. This includes observing for signs of distress, changes in behavior, or injection site reactions.
Visualizations
References
Technical Support Center: Minimizing Variability in IDO-IN-7 Experiments
Welcome to the technical support center for IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and ensure robust, reproducible results in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as NLG-919 analogue or GDC-0919 analogue) is a potent and selective small molecule inhibitor of the IDO1 enzyme.[1][2][3] IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1][3] By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, thereby preventing tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment and other disease contexts.
2. What are the key physicochemical and potency details for this compound?
| Property | Value | Reference |
| CAS Number | 1402836-58-1 | |
| Molecular Formula | C₁₈H₂₂N₂O | |
| Molecular Weight | 282.38 g/mol | |
| IC₅₀ (in vitro) | 38 nM | |
| EC₅₀ (cellular) | 75 nM | |
| Appearance | White to off-white solid |
3. How should I store and handle this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in DMSO or ethanol should be stored at -80°C for up to 2 years or at -20°C for up to 1 year. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
4. In which solvents is this compound soluble?
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 50 mg/mL (177.07 mM) | Ultrasonic treatment may be needed. | |
| Ethanol | ≥ 25 mg/mL (88.53 mM) | Ultrasonic treatment may be needed. |
For in vivo studies, various formulations using co-solvents like PEG300, Tween-80, and SBE-β-CD have been reported.
IDO1 Signaling Pathway
IDO1 plays a crucial role in immune regulation. Its activity leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of kynurenine and its downstream metabolites, which have immunosuppressive effects. This pathway is often exploited by tumors to evade the immune system.
Caption: IDO1 pathway and its inhibition by this compound.
Troubleshooting Guides
Section 1: Cell-Based IDO1 Activity Assays
A common source of variability in this compound experiments is the cell-based assay itself. This guide addresses frequent issues encountered during the measurement of IDO1 activity in cultured cells.
Workflow for a Typical Cell-Based IDO1 Activity Assay
Caption: General workflow for a cell-based IDO1 assay.
Troubleshooting Common Problems:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no IDO1 activity in positive controls | 1. Ineffective IFN-γ induction: - IFN-γ degradation (improper storage/handling).- Low cell sensitivity to IFN-γ (high passage number, cell line variability).- Insufficient incubation time. | 1. IFN-γ induction: - Use fresh or properly stored aliquots of IFN-γ.- Test a range of IFN-γ concentrations (e.g., 10-100 ng/mL) and incubation times (24-72h) to optimize for your cell line.- Use low-passage cells and ensure cell line authenticity. |
| 2. Low cell density: Not enough cells to produce detectable kynurenine. | 2. Cell Seeding: - Optimize cell seeding density. A typical starting point for HeLa or SKOV-3 cells is 1-5 x 10⁴ cells/well in a 96-well plate. | |
| 3. Tryptophan depletion in media: Basal media may have insufficient tryptophan for a robust signal. | 3. Media Composition: - Supplement media with L-tryptophan (e.g., to a final concentration of 100 µM). | |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. | 1. Cell Seeding: - Ensure a single-cell suspension before seeding and mix the cell suspension between plating. |
| 2. Edge effects: Evaporation from wells on the plate's perimeter. | 2. Plate Layout: - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| 3. Pipetting errors: Inaccurate dispensing of IFN-γ, this compound, or other reagents. | 3. Pipetting Technique: - Use calibrated pipettes and proper pipetting techniques. | |
| Unexpectedly low potency of this compound | 1. This compound degradation: Instability in culture media at 37°C over long incubation periods. | 1. Compound Stability: - Prepare fresh dilutions of this compound for each experiment.- Consider shorter incubation times if stability is a concern. |
| 2. High protein binding: this compound may bind to serum proteins in the culture medium, reducing its effective concentration. | 2. Serum Effects: - If possible, reduce the serum concentration during the treatment period, ensuring cell viability is not compromised.- Alternatively, perform a concentration-response curve in both low and high serum conditions to assess the impact. | |
| 3. Incorrect preparation of stock solutions: Precipitation of the compound. | 3. Solution Preparation: - Ensure complete dissolution of this compound in the solvent. Gentle warming or sonication may be necessary. |
Section 2: Kynurenine Measurement
Accurate quantification of kynurenine is critical for determining IDO1 activity. Both HPLC-based methods and commercially available fluorescence assay kits are commonly used.
Comparison of Kynurenine Detection Methods:
| Method | Principle | Pros | Cons |
| HPLC with UV/MS detection | Chromatographic separation of tryptophan and kynurenine followed by detection based on UV absorbance or mass-to-charge ratio. | - Highly specific and sensitive (especially with MS).- Can simultaneously measure tryptophan and other metabolites. | - Requires specialized equipment.- Sample preparation can be more complex.- Longer run times per sample. |
| Colorimetric (Ehrlich's Reagent) | Kynurenine reacts with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product measured by absorbance. | - Simple and inexpensive.- Does not require specialized equipment beyond a plate reader. | - Lower sensitivity and specificity compared to HPLC.- Potential for interference from other compounds in the sample. |
| Fluorescence-based Assay Kits | A developer reagent reacts with N-formylkynurenine (the direct product of IDO1) to produce a fluorescent product. | - High sensitivity.- Simple, no-wash protocol suitable for high-throughput screening. | - Can be more expensive than colorimetric assays.- Potential for interference from fluorescent compounds. |
Troubleshooting Kynurenine Measurement by HPLC-MS:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity for kynurenine | 1. Inefficient protein precipitation: Proteins in the supernatant can interfere with chromatography and ionization. | 1. Sample Preparation: - Ensure complete protein precipitation with trichloroacetic acid (TCA) or another suitable agent.- Centrifuge at a sufficient speed and duration to pellet all precipitated protein. |
| 2. Matrix effects: Other components in the cell culture supernatant suppress the ionization of kynurenine. | 2. Chromatography and MS settings: - Optimize the chromatographic gradient to better separate kynurenine from interfering matrix components.- Use a stable isotope-labeled internal standard for kynurenine to correct for matrix effects. | |
| 3. Suboptimal MS parameters: Incorrect precursor/product ion transitions or collision energy. | 3. Mass Spectrometry: - Optimize MS parameters using a pure kynurenine standard. | |
| Poor peak shape or retention time shifts | 1. Column degradation: Loss of stationary phase or column contamination. | 1. HPLC Maintenance: - Use a guard column to protect the analytical column.- Regularly flush the column with appropriate solvents. |
| 2. Inconsistent mobile phase preparation: Variations in pH or solvent composition. | 2. Mobile Phase: - Prepare fresh mobile phase for each run and ensure accurate pH adjustment. |
Experimental Protocols
Detailed Protocol: Human Cell-Based IDO1 Activity Assay (HeLa cells)
This protocol is adapted from established methods for measuring IDO1 activity in the human cervical cancer cell line, HeLa.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IFN-γ
-
This compound
-
L-tryptophan
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
IDO1 Induction: The next day, replace the medium with 200 µL of fresh medium containing 100 ng/mL of human IFN-γ. It is also recommended to supplement the medium with L-tryptophan to a final concentration of 100 µM.
-
This compound Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.5%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement (Colorimetric Method): a. After incubation, carefully collect 140 µL of the cell culture supernatant. b. Add 10 µL of 6.1 N TCA to each sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. c. Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate. d. Transfer 100 µL of the clear supernatant to a new 96-well plate. e. Add 100 µL of Ehrlich's reagent (2% w/v in acetic acid) to each well and incubate at room temperature for 10 minutes. f. Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of kynurenine to determine the concentration in the experimental samples.
This technical support center provides a starting point for troubleshooting and optimizing your this compound experiments. For further assistance, please consult the product's technical data sheet and relevant scientific literature.
References
IDO-IN-7 degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IDO-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This resource offers troubleshooting advice and answers to frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in stock solution | - Exceeding solubility limits.- Improper solvent used.- Low temperature during dilution. | - Ensure the concentration is below the maximum solubility for the chosen solvent (see solubility table below).- Use fresh, high-quality solvents like DMSO or Ethanol.[1][2]- Gently warm the solution and/or use sonication to aid dissolution.[1][2]- When diluting with aqueous buffers, pre-warm both the stock solution and the buffer to 37°C.[2] |
| Inconsistent or lower-than-expected inhibitory activity | - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Use of old working solutions. | - Store the stock solution in aliquots at -80°C for long-term stability (up to 2 years).- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- Always prepare fresh working solutions for in vivo and in vitro experiments on the day of use. |
| Variability between experimental replicates | - Incomplete dissolution of this compound.- Precipitation of the compound in the final assay medium. | - Visually inspect the stock solution to ensure it is clear before use. If needed, use ultrasonication to ensure complete dissolution.- When diluting into an aqueous medium, it is recommended to first dilute the stock solution in a series with the organic solvent (e.g., DMSO) before adding to the final buffer or medium to prevent precipitation. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent inhibitor of the IDO1 enzyme, with an IC50 of 38 nM. Its mechanism involves a direct coordinative interaction with the sixth coordination site of the ferric heme group within the active site of the IDO1 enzyme. This prevents the enzyme from catalyzing the initial and rate-limiting step of tryptophan degradation along the kynurenine pathway.
Figure 1. Inhibition of the IDO1 pathway by this compound.
2. What are the recommended solvents and solubility limits for this compound?
The recommended solvents for this compound are DMSO and Ethanol. It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly impact solubility.
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | ~50 mg/mL | ~177.07 mM | Ultrasonic treatment may be needed for complete dissolution. |
| Ethanol | ~25 mg/mL | ~88.53 mM | Ultrasonic treatment may be needed for complete dissolution. |
3. How should I properly store this compound?
Proper storage is critical to prevent degradation and ensure the long-term activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
4. Are there known degradation pathways for this compound?
Currently, there is no specific information available in the scientific literature detailing the chemical degradation pathways or breakdown products of this compound under typical experimental conditions. The primary focus is on preventing degradation through proper handling and storage. The main cause of inactivation is likely related to factors such as repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures, and exposure to moisture.
5. What is the biological pathway that this compound inhibits?
This compound inhibits the kynurenine pathway of tryptophan metabolism by targeting the IDO1 enzyme. This pathway is initiated by the conversion of the essential amino acid L-tryptophan into N-formylkynurenine. The depletion of tryptophan and the production of downstream metabolites, collectively known as kynurenines, are key mechanisms of immune suppression in various contexts, including cancer.
Figure 2. Overview of the IDO1-mediated tryptophan degradation pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
This protocol outlines the steps to prepare a stable, high-concentration stock solution of this compound.
Figure 3. Workflow for preparing this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic water bath (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution thoroughly. If necessary, use an ultrasonic water bath to ensure the compound is completely dissolved.
-
Visually inspect the solution to confirm it is clear and free of any precipitate.
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years).
Protocol for Preparing Working Solutions
For In Vitro Cellular Assays:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
It is recommended to perform a serial dilution of the stock solution in DMSO to an intermediate concentration (e.g., 1000x the final desired concentration).
-
Add the appropriate volume of the intermediate DMSO solution to your pre-warmed (37°C) cell culture medium to achieve the final working concentration. Mix immediately by gentle inversion or pipetting.
-
Use the working solution immediately after preparation.
For In Vivo Experiments:
-
For in vivo studies, working solutions should be freshly prepared on the day of dosing.
-
Follow a specific formulation protocol if available. An example formulation could involve diluting the DMSO stock solution in a vehicle such as a mixture of PEG300, Tween80, and sterile water, or in corn oil.
-
Ensure all components are thoroughly mixed and the final solution is clear before administration.
References
Validation & Comparative
Validating IDO-IN-7 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IDO-IN-7 (also known as Navoximod or GDC-0919) with other key indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, focusing on the validation of in vivo target engagement. The information presented is compiled from preclinical and clinical studies to aid in the evaluation of these compounds for cancer immunotherapy research.
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][3] This metabolic reprogramming suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby facilitating tumor immune escape.[2]
Inhibition of the IDO1 enzyme is a promising strategy in cancer immunotherapy to reverse this immunosuppressive effect and restore anti-tumor immunity. This compound is a potent IDO1 inhibitor that has been investigated in both preclinical and clinical settings. This guide will compare its in vivo target engagement and efficacy with other notable IDO1 inhibitors, namely Epacadostat and Linrodostat.
IDO1 Signaling Pathway
The IDO1 pathway plays a critical role in mediating immune tolerance. Its activation in the tumor microenvironment leads to a cascade of events that suppress anti-tumor immune responses.
Comparison of IDO1 Inhibitors
The following tables summarize the key in vitro and in vivo performance characteristics of this compound (Navoximod/GDC-0919), Epacadostat, and Linrodostat.
In Vitro Potency
| Compound | Synonym(s) | Target | IC50 / Ki | Cellular EC50 |
| This compound | Navoximod, GDC-0919, NLG-919 | IDO1 | Ki: 7 nM | 75 nM |
| Epacadostat | INCB024360 | IDO1 | IC50: 19 nM (HeLa cells) | 54.46 nM (P1.IDO1 cells) |
| Linrodostat | BMS-986205 | IDO1 | IC50: 1.7 nM (enzyme) | 1.1 nM (IDO1-HEK293 cells) |
In Vivo Pharmacodynamics: Kynurenine Reduction
| Compound | Species | Model | Dose | Route | Kynurenine Reduction |
| This compound | Mouse | - | Single Dose | Oral | ~50% in plasma and tissue |
| Human | Advanced Solid Tumors | 400-800 mg BID | Oral | 25-30% in plasma | |
| Epacadostat | Mouse | Wild-type | 50 mg/kg QD | Oral | Reduced to basal levels (~400 nM) |
| Human | Advanced Solid Malignancies | ≥100 mg BID | Oral | >80-90% inhibition of IDO1 activity | |
| Linrodostat | Mouse | SKOV3 Xenograft | 10 mg/kg QD for 5 days | Oral | >30% reduction maintained at 24h post-last dose |
| Human | Advanced Cancer | ≥50 mg QD | Oral | ≥90% inhibition (whole blood ex vivo assay) | |
| Human | Advanced Cancer | 100-200 mg QD | Oral | ≥60% reduction in mean serum levels |
In Vivo Efficacy: Tumor Growth Inhibition
| Compound | Mouse Strain | Tumor Model | Dose | Route | Tumor Growth Inhibition (TGI) | Notes |
| This compound | - | B16F10 Melanoma | - | Oral | ~95% reduction in tumor volume | In combination with a vaccine |
| Epacadostat | BALB/c | CT26 Colon Carcinoma | - | Oral | Dose-dependent efficacy | Monotherapy |
| Linrodostat | - | - | - | - | Data not available for monotherapy | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments.
In Vivo Tumor Model and Drug Administration Workflow
This workflow outlines the key steps for evaluating the in vivo efficacy of an IDO1 inhibitor in a syngeneic mouse tumor model.
1. Syngeneic Mouse Tumor Model
-
Cell Lines: CT26.WT colon carcinoma or B16F10 melanoma cell lines are commonly used. Cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Animals: 6-8 week old female BALB/c (for CT26) or C57BL/6 (for B16F10) mice are used. Animals are acclimatized for at least one week before the experiment.
-
Tumor Implantation: A suspension of 2 x 10^6 viable tumor cells in 0.2 mL of PBS is inoculated subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined volume (e.g., 80-100 mm³), mice are randomized into treatment and control groups.
2. Oral Gavage Administration
-
Drug Formulation: The IDO1 inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosage Calculation: The dosing volume is calculated based on the animal's body weight, typically not exceeding 10 mL/kg.
-
Procedure:
-
The mouse is restrained, and its head and neck are extended to straighten the esophagus.
-
A ball-tipped gavage needle of appropriate size is gently inserted into the mouth and advanced along the upper palate into the esophagus.
-
The substance is administered slowly.
-
The needle is withdrawn gently, and the animal is monitored for any signs of distress.
-
3. Kynurenine Measurement by LC-MS/MS
-
Sample Collection:
-
Blood: Blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation (2,000 x g for 15 minutes at 4°C) and stored at -80°C.
-
Tumor Tissue: Tumors are excised, weighed, and snap-frozen in liquid nitrogen, then stored at -80°C.
-
-
Sample Preparation:
-
Plasma samples are thawed on ice. For tissue, a homogenate is prepared in a suitable buffer.
-
Proteins are precipitated by adding a cold solvent like acetonitrile or methanol containing an internal standard.
-
Samples are vortexed and centrifuged at high speed (e.g., 14,000 x g for 10-15 minutes at 4°C).
-
The supernatant is transferred to a new tube and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
A validated LC-MS/MS method with a suitable column (e.g., C18 or biphenyl) and mobile phase gradient is used for the separation and quantification of kynurenine and tryptophan.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
4. Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
-
Tumor Dissociation: Excised tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Staining:
-
Cells are stained with a viability dye to exclude dead cells.
-
Cells are then incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers for different lymphocyte populations (e.g., CD3, CD4, CD8, FoxP3 for T cells).
-
-
Flow Cytometry: Stained cells are acquired on a flow cytometer, and the data is analyzed to quantify the percentage of different immune cell subsets within the tumor.
Logical Relationship: Target Engagement to Efficacy
The successful in vivo validation of an IDO1 inhibitor relies on demonstrating a clear link between target engagement and the desired biological and therapeutic outcomes.
Conclusion
This compound (Navoximod/GDC-0919) is a potent inhibitor of IDO1 that has demonstrated in vivo target engagement through the reduction of kynurenine levels in both preclinical models and human subjects. While combination therapies have shown significant tumor growth inhibition, further studies on its monotherapy efficacy would allow for a more direct comparison with other IDO1 inhibitors like Epacadostat and Linrodostat. The provided data and protocols offer a framework for researchers to design and execute robust in vivo studies to validate the target engagement and therapeutic potential of this compound and other novel IDO1 inhibitors. The successful demonstration of a clear relationship between target inhibition, pharmacodynamic biomarker modulation, immune response restoration, and ultimately, tumor growth inhibition is paramount for the clinical translation of these promising immunotherapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Promise and Peril of IDO1 Inhibition in Combination with Anti-PD-1 Immunotherapy: A Comparative Guide
In the landscape of cancer immunotherapy, the combination of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors with programmed cell death protein 1 (PD-1) checkpoint blockade has been a focal point of intense research. This guide provides a comparative analysis of this therapeutic strategy, with a focus on a representative IDO1 inhibitor, in lieu of specific data for "IDO-IN-7," for which public information is not available. We will delve into the mechanistic rationale, preclinical evidence, and clinical trial data, comparing the combination therapy to anti-PD-1 monotherapy and other emerging strategies.
The Rationale: Targeting a Key Immune Escape Pathway
IDO1 is an intracellular enzyme that plays a critical role in tumor immune evasion.[1][2][3] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3][4] This enzymatic activity suppresses the anti-tumor immune response through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment inhibits the proliferation and function of effector T cells, which are crucial for killing cancer cells.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), which suppress the activity of other immune cells.
By inhibiting IDO1, the aim is to restore tryptophan levels and reduce kynurenine production, thereby unleashing a more robust anti-tumor T cell response. The combination with an anti-PD-1 antibody, which blocks a major checkpoint that cancer cells use to inactivate T cells, is hypothesized to have a synergistic effect.
Preclinical Evidence: A Foundation of Promise
Numerous preclinical studies in various cancer models have demonstrated the potential of combining IDO1 inhibition with anti-PD-1/PD-L1 blockade. These studies have consistently shown that the combination therapy can lead to enhanced tumor growth inhibition and improved survival compared to either agent alone.
For instance, studies in mouse models of melanoma showed that the combination of an IDO1 inhibitor with an anti-PD-1 antibody significantly suppressed tumor growth and increased the infiltration of cytotoxic T cells into the tumor. Similarly, in preclinical models of other solid tumors, the combination has been shown to improve the depth and duration of anti-tumor responses.
Signaling Pathways and Experimental Workflow
The interplay between the IDO1 and PD-1 pathways is a critical aspect of tumor immunology. The following diagrams illustrate the core signaling pathways and a typical experimental workflow for evaluating IDO1 inhibitor and anti-PD-1 combination therapy.
Caption: IDO1 and PD-1/PD-L1 pathways in the tumor microenvironment.
Caption: A typical preclinical experimental workflow.
Clinical Trials: A Tale of Mixed Results
The promising preclinical data led to the initiation of numerous clinical trials evaluating IDO1 inhibitors in combination with anti-PD-1 therapy across various cancer types. While early phase trials showed encouraging signs of activity, the results from pivotal Phase 3 trials have been largely disappointing.
Epacadostat: The Rise and Fall of a Leading Candidate
Epacadostat was one of the most advanced IDO1 inhibitors in clinical development.
-
Phase 1/2 Studies (ECHO-202/KEYNOTE-037): The combination of epacadostat with the anti-PD-1 antibody pembrolizumab demonstrated promising anti-tumor activity and was generally well-tolerated in patients with various advanced solid tumors. In patients with advanced melanoma, the combination showed an objective response rate (ORR) of 55%.
-
Phase 3 Study (ECHO-301/KEYNOTE-252): This large, randomized, double-blind trial evaluated epacadostat plus pembrolizumab versus pembrolizumab alone in patients with unresectable or metastatic melanoma. The study was stopped for futility as the combination did not improve progression-free survival (PFS) or overall survival (OS) compared to pembrolizumab monotherapy. The median PFS was 4.7 months for the combination arm and 4.9 months for the pembrolizumab alone arm.
Table 1: Key Clinical Trial Results for Epacadostat + Pembrolizumab
| Trial (Indication) | Phase | Treatment Arms | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| ECHO-202 (Melanoma) | I/II | Epacadostat + Pembrolizumab | 55% | 12.4 months | |
| ECHO-301 (Melanoma) | III | Epacadostat + Pembrolizumab vs. Pembrolizumab alone | 34.2% vs. 31.5% | 4.7 months vs. 4.9 months |
Other IDO1 Inhibitors
Other IDO1 inhibitors have also been investigated in combination with checkpoint inhibitors, with varying degrees of success.
-
Linrodostat (BMS-986205): In a Phase 1/2 study, linrodostat in combination with nivolumab (an anti-PD-1 antibody) with or without ipilimumab (an anti-CTLA-4 antibody) showed a manageable safety profile and responses were observed across different tumor types, particularly in immunotherapy-naïve patients.
-
Indoximod: This IDO pathway inhibitor, which has a different mechanism of action than direct enzymatic inhibitors, showed an ORR of 51% when combined with pembrolizumab in a Phase 2 study of patients with advanced melanoma.
Comparison with Alternatives
The primary alternative to IDO1 inhibitor combination therapy is anti-PD-1 monotherapy, which is the standard of care for many advanced cancers. The failure of the ECHO-301 trial suggests that for unselected melanoma patients, the addition of epacadostat to pembrolizumab offers no benefit over pembrolizumab alone.
Other combination strategies with anti-PD-1 are also being actively explored, including combinations with:
-
Anti-CTLA-4 antibodies (e.g., ipilimumab): This combination is approved for several cancers and has shown improved efficacy over anti-PD-1 monotherapy, albeit with increased toxicity.
-
Chemotherapy: The combination of pembrolizumab with chemotherapy is a standard first-line treatment for non-small cell lung cancer.
-
Targeted therapies (e.g., BRAF/MEK inhibitors in melanoma): These combinations are highly effective in specific patient populations.
Experimental Protocols
Tumor Growth Inhibition Studies in Syngeneic Mouse Models
-
Cell Lines and Animals: Murine cancer cell lines (e.g., B16-F10 melanoma, CT26 colon carcinoma) are implanted into immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Treatment: Once tumors are established, mice are randomized to receive vehicle, an IDO1 inhibitor (e.g., by oral gavage), an anti-PD-1 antibody (e.g., by intraperitoneal injection), or the combination.
-
Endpoints: Tumor volume is measured regularly with calipers. Survival is monitored. At the end of the study, tumors and spleens may be harvested for immunological analysis, such as flow cytometry to quantify immune cell populations (e.g., CD8+ T cells, Tregs) and ELISA to measure cytokine levels.
Human Clinical Trials
-
Study Design: Phase 3 trials are typically randomized, double-blind, and placebo-controlled.
-
Patient Population: Patients with a specific type and stage of cancer who meet defined inclusion and exclusion criteria are enrolled.
-
Treatment: Patients are randomized to receive the experimental combination therapy or the standard of care (e.g., anti-PD-1 monotherapy plus a placebo).
-
Endpoints: The primary endpoint is often progression-free survival or overall survival. Secondary endpoints may include objective response rate, duration of response, and safety.
Future Directions and Unanswered Questions
The disappointing results of the ECHO-301 trial have raised important questions about the future of IDO1 inhibition in cancer therapy. Key areas of ongoing research include:
-
Biomarker Development: Identifying which patients are most likely to benefit from IDO1 inhibition is crucial. Potential biomarkers include IDO1 expression levels, the kynurenine-to-tryptophan ratio, and the broader immune contexture of the tumor.
-
Next-Generation Inhibitors: Development of more potent or specific IDO1 inhibitors, or dual inhibitors of IDO1 and TDO (tryptophan 2,3-dioxygenase), another enzyme that catabolizes tryptophan, may be necessary.
-
Alternative Combination Partners: Exploring combinations of IDO1 inhibitors with other immunotherapies or with other treatment modalities like radiation therapy may unlock their therapeutic potential.
References
Navigating the Selectivity of IDO-IN-7: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IDO-IN-7, with other key tryptophan-catabolizing enzymes. Designed for researchers, scientists, and drug development professionals, this document compiles available quantitative data, outlines experimental methodologies, and visualizes key pathways to offer a comprehensive understanding of this compound's selectivity profile.
This compound, an analogue of the well-characterized inhibitor NLG919 (also known as navoximod or GDC-0919), is a potent inhibitor of IDO1, a critical enzyme in the kynurenine pathway that plays a significant role in immune suppression. Understanding its selectivity is paramount for accurately interpreting experimental results and predicting potential off-target effects.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of NLG919, the parent compound of this compound, against IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO2). Data for Indoleamine 2,3-dioxygenase 2 (IDO2) is not currently available in the public domain.
| Enzyme | Inhibitor | IC50 / Ki (nM) | Selectivity vs. IDO1 |
| IDO1 | NLG919 | 28 nM (IC50)[1], 44.56 nM (IC50)[2], ~7 nM (Ki)[3][4][5] | - |
| IDO2 | NLG919 | No data available | No data available |
| TDO2 | NLG919 | ~280 nM (Estimated IC50) | ~10-fold |
Note: The IC50 for TDO2 is an estimation based on the reported tenfold selectivity of navoximod for IDO1 over TDO2.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the experimental approach to determining selectivity, the following diagrams are provided.
Caption: Tryptophan catabolism by IDO1, IDO2, and TDO2 leading to immune suppression, and the inhibitory action of this compound.
Caption: A generalized workflow for determining the selectivity of an inhibitor against IDO1, IDO2, and TDO2.
Experimental Protocols
The following are generalized protocols for enzymatic and cell-based assays used to determine the inhibitory activity of compounds against IDO1 and TDO. These methods are representative of those used in the field.
Recombinant Enzyme Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1 or TDO2.
Materials:
-
Recombinant human IDO1 or TDO2 enzyme
-
L-Tryptophan (substrate)
-
This compound (or analogue)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and additives (e.g., L-ascorbic acid, methylene blue, catalase)
-
Trichloroacetic acid (TCA) for reaction termination
-
p-dimethylaminobenzaldehyde (DMAB) reagent for kynurenine detection
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a solution of the inhibitor (this compound) at various concentrations.
-
In a 96-well plate, add the recombinant enzyme, assay buffer, and the inhibitor solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-Tryptophan to each well.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding TCA solution. This also hydrolyzes the initial product, N-formylkynurenine, to kynurenine.
-
Incubate at 50°C for 30 minutes to ensure complete hydrolysis.
-
Add the DMAB reagent, which reacts with kynurenine to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 480 nm) using a spectrophotometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Materials:
-
Human cell line that expresses IDO1 upon stimulation (e.g., HeLa or A549 cells)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Cell culture medium and supplements
-
This compound (or analogue)
-
L-Tryptophan
-
Reagents for kynurenine detection (as in the enzymatic assay) or HPLC-based quantification
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the IFN-γ containing medium and add fresh medium containing various concentrations of the inhibitor.
-
Incubate with the inhibitor for a short period (e.g., 1 hour).
-
Add L-Tryptophan to the medium.
-
Incubate for an additional 24-48 hours to allow for tryptophan catabolism.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using either the colorimetric method with DMAB or by a more quantitative method like HPLC.
-
Calculate the percent inhibition of kynurenine production at each inhibitor concentration and determine the EC50 value.
Conclusion
This compound, as represented by its analogue NLG919, is a highly potent inhibitor of IDO1. The available data indicates a respectable selectivity of approximately 10-fold for IDO1 over TDO2. The absence of data for IDO2 highlights a knowledge gap that warrants further investigation for a complete understanding of the compound's cross-reactivity profile. The provided experimental protocols offer a foundation for researchers seeking to independently verify these findings or to assess the selectivity of other IDO1 inhibitors.
References
- 1. Navoximod (GDC-0919, NLG919) | IDO1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Showdown: Comparing the Performance of IDO1 Inhibitors in Preclinical Research
For researchers, scientists, and drug development professionals, the landscape of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors has been a dynamic and challenging field. Despite initial clinical setbacks, the therapeutic potential of targeting the IDO1 pathway in oncology remains an area of intense investigation. This guide provides an objective, data-driven comparison of key IDO1 inhibitors, focusing on their performance in preclinical studies to aid in the rational design of future research and development efforts.
The IDO1 enzyme is a critical regulator of immune responses. By catalyzing the first and rate-limiting step in tryptophan catabolism, it creates an immunosuppressive microenvironment that tumors can exploit to evade immune surveillance.[1][2] Tryptophan depletion and the accumulation of its metabolite, kynurenine, impair T-cell function and promote the generation of regulatory T-cells (Tregs).[1][2] IDO1 inhibitors aim to counteract this by restoring local tryptophan levels and reducing kynurenine production, thereby reactivating anti-tumor immunity.[3]
This guide will delve into a head-to-head comparison of prominent IDO1 inhibitors, including Epacadostat (INCB024360), Navoximod (NLG919), and Linrodostat (BMS-986205), with additional data on the investigational compound PCC0208009 where available.
At a Glance: Performance Comparison of IDO1 Inhibitors
The following tables summarize the quantitative data on the biochemical and cellular potency, as well as the in vivo pharmacodynamic and anti-tumor efficacy of these inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Enzymatic IC50 | Cellular IC50 |
| Epacadostat | IDO1 | Reversible, competitive with tryptophan | ~72 nM | ~10-19 nM (HeLa cells) |
| Navoximod | IDO1, TDO | Heme-binding | Not specified | Not specified |
| Linrodostat | IDO1 | Irreversible, heme-competing | Not applicable (apo-enzyme binder) | Sub-nanomolar |
| PCC0208009 | IDO1 | Not specified | Not specified | More potent than Epacadostat and Navoximod (effective at 2 nM) |
Table 1: Biochemical and Cellular Potency. This table compares the in vitro activity of the IDO1 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce IDO1 activity by 50%. Lower values indicate higher potency.
| Inhibitor | Animal Model | Dose | Kyn/Trp Ratio Reduction (Plasma) | Kyn/Trp Ratio Reduction (Tumor) | Tumor Growth Inhibition |
| Epacadostat | B16F10 melanoma | 0.8 mmol/kg | ~85.0% | ~81.1% | Significant |
| Navoximod | B16F10 melanoma | 0.8 mmol/kg | ~72.5% | ~75.9% | Significant |
| PCC0208009 | B16F10 melanoma | 0.8 mmol/kg | ~91.8% | ~89.5% | Significant, with a better trend than Epacadostat and Navoximod |
Table 2: In Vivo Efficacy in B16F10 Murine Melanoma Model. This table summarizes the pharmacodynamic effect (reduction in the kynurenine to tryptophan ratio) and anti-tumor activity of the inhibitors in a commonly used preclinical cancer model.
Understanding the IDO1 Signaling Pathway
The IDO1 pathway plays a central role in creating an immunosuppressive tumor microenvironment. The following diagram illustrates the key steps in this pathway and the points of intervention for IDO1 inhibitors.
Caption: The IDO1 enzyme in tumor cells depletes tryptophan and produces kynurenine, leading to immune suppression.
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide are derived from a variety of in vitro and in vivo assays. Below are detailed methodologies for the key experiments used to evaluate and compare IDO1 inhibitors.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the formation of kynurenine.
Caption: Step-by-step workflow for a typical absorbance-based IDO1 enzymatic assay.
Detailed Protocol:
-
Reaction Mixture Preparation: A typical reaction mixture contains 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Enzyme and Inhibitor Addition: Purified recombinant IDO1 protein and various concentrations of the test inhibitor are added to the wells of a microplate.
-
Reaction Initiation: The reaction is started by the addition of L-tryptophan to a final concentration of 400 µM.
-
Incubation: The plate is incubated at 37°C for 30 to 60 minutes.
-
Reaction Termination: The reaction is stopped by adding 30% (w/v) trichloroacetic acid (TCA).
-
Hydrolysis: The plate is then incubated at 50°C for 30 minutes to facilitate the hydrolysis of N-formylkynurenine to kynurenine.
-
Centrifugation: The plate is centrifuged to pellet any precipitate.
-
Detection: The supernatant is transferred to a new plate, and Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) is added. After a 10-minute incubation at room temperature, the absorbance is measured at 480 nm.
Cell-Based IDO1/Kynurenine Assay
This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context, providing a more physiologically relevant assessment of potency.
Detailed Protocol:
-
Cell Plating: Human cancer cells known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3) are plated in 96-well plates and allowed to adhere overnight.
-
IDO1 Induction and Inhibitor Treatment: The cells are treated with interferon-gamma (IFNγ) to induce IDO1 expression, along with various concentrations of the test inhibitor.
-
Incubation: The cells are incubated for 24-48 hours to allow for IDO1 expression and enzymatic activity.
-
Sample Collection: A portion of the conditioned medium is collected from each well.
-
Hydrolysis and Detection: The collected medium is treated with TCA and heated to hydrolyze N-formylkynurenine to kynurenine. The kynurenine concentration is then measured, typically using Ehrlich's reagent and absorbance measurement at 480 nm, or by HPLC.
T-Cell Co-Culture Functional Assay
This assay evaluates the functional consequence of IDO1 inhibition by measuring the restoration of T-cell activity in the presence of IDO1-expressing cancer cells.
Detailed Protocol:
-
Co-culture Setup: IDO1-expressing cancer cells (e.g., IFNγ-treated SKOV-3 cells) are co-cultured with a T-cell line (e.g., Jurkat cells) or primary T-cells.
-
T-Cell Stimulation and Inhibitor Treatment: The T-cells are stimulated with mitogens (e.g., PHA/PMA) to induce activation and cytokine production. Various concentrations of the IDO1 inhibitor are added to the co-culture.
-
Incubation: The co-culture is incubated for a period sufficient to allow for T-cell activation and cytokine secretion (typically 48-72 hours).
-
Readout: The supernatant is collected, and the levels of a key T-cell activation marker, such as Interleukin-2 (IL-2), are measured by ELISA. An increase in IL-2 production in the presence of the inhibitor indicates a reversal of IDO1-mediated immunosuppression. Cell proliferation can also be assessed as an additional readout.
Concluding Remarks
The head-to-head comparison of IDO1 inhibitors reveals differences in their potency, mechanism of action, and in vivo efficacy. While Epacadostat was the most clinically advanced, preclinical data suggests that newer agents like PCC0208009 may offer improved pharmacological properties. The distinct mechanisms of action, such as the irreversible, heme-competing binding of Linrodostat, may also provide advantages in terms of duration of action and overcoming potential resistance mechanisms.
The failure of early clinical trials with IDO1 inhibitors has underscored the complexity of the tumor microenvironment and the need for a deeper understanding of patient selection biomarkers and rational combination strategies. The experimental protocols detailed in this guide provide a robust framework for the continued preclinical evaluation of novel IDO1 inhibitors, which will be critical for guiding the next generation of clinical studies in this promising area of cancer immunotherapy.
References
On-Target Activity of IDO-IN-7: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of IDO-IN-7, a potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with other known IDO1 inhibitors. The information is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This creates an immunotolerant state that allows tumor cells to evade the host immune system. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
This compound is a potent IDO1 inhibitor, identified as an analogue of NLG-919 (Navoximod).[1][2] Its mechanism of action involves direct coordination to the ferric heme iron within the active site of the IDO1 enzyme.[3] This guide compares the in vitro potency of this compound with other well-characterized IDO1 inhibitors: Epacadostat, Linrodostat (BMS-986205), and Navoximod.
Comparative Analysis of IDO1 Inhibitor Potency
The following table summarizes the in vitro inhibitory potency of this compound and other selected IDO1 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Assay Type | Cell Line (if applicable) | Reference |
| This compound | IDO1 | 38 | Enzymatic | - | [4] |
| Epacadostat (INCB024360) | IDO1 | 10 - 71.8 | Enzymatic & Cellular | HeLa, OCI-AML2 | [5] |
| Linrodostat (BMS-986205) | IDO1 | 1.1 - 1.7 | Cellular | HEK293-hIDO1, HeLa | |
| Navoximod (NLG919) | IDO1 | 7 (Ki), 75 (EC50) | Enzymatic & Cellular | - |
Signaling Pathway and Mechanism of Action
IDO1's immunosuppressive effects are mediated through the depletion of tryptophan and the production of kynurenine. This metabolic shift impacts T-cell function and promotes an immunotolerant microenvironment.
Figure 1: IDO1 Signaling Pathway and Inhibition by this compound.
This compound acts as a direct inhibitor of the IDO1 enzyme, preventing the conversion of tryptophan to kynurenine and thereby mitigating the immunosuppressive effects.
Experimental Protocols
In Vitro IDO1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).
-
Add the recombinant IDO1 enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding L-Tryptophan to all wells.
-
Monitor the production of N-formylkynurenine by measuring the increase in absorbance at 321 nm over time at 37°C.
-
Calculate the initial reaction rates and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Cellular IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
HeLa or other suitable cancer cell line known to express IDO1 upon stimulation
-
Interferon-gamma (IFN-γ)
-
Cell culture medium
-
Test compounds (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubate the plate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.
-
Measure the absorbance at 480 nm.
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in the samples and determine the EC50 value of the test compound.
References
Benchmarking IDO-IN-7: A Comparative Guide to a Novel Immunotherapy Agent
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the selective inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to counteract tumor-induced immune suppression. This guide provides a comprehensive comparison of IDO-IN-7, a potent IDO1 inhibitor, with other immunotherapeutic agents, supported by preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in oncology.
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that suppresses the body's immune response to tumors by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine.[1][2] this compound has been identified as a potent inhibitor of IDO1 with a reported IC50 of 38 nM.[3][4] This guide will delve into the preclinical performance of this compound and its analogs, such as Navoximod (GDC-0919/NLG919), and compare it with other IDO1 inhibitors like Epacadostat and the newer agent PCC0208009, as well as with established immunotherapies like checkpoint inhibitors.
Introduction to IDO1 Inhibition
The overexpression of IDO1 in the tumor microenvironment is a significant mechanism of immune escape for various cancers.[5] By catalyzing the first and rate-limiting step in tryptophan catabolism, IDO1 creates a microenvironment that is hostile to effector T cells, leading to their inactivation and promoting the differentiation of regulatory T cells (Tregs). IDO1 inhibitors aim to reverse this immunosuppressive state, thereby restoring the anti-tumor immune response. While early clinical trials of some IDO1 inhibitors in combination with checkpoint blockade showed promise, the field faced a setback with the failure of the Phase 3 ECHO-301 trial of epacadostat with pembrolizumab in melanoma. This has led to a more nuanced investigation into the mechanisms of IDO1 inhibition and the development of new, potentially more effective agents like this compound.
IDO1 Signaling Pathway
The mechanism of action of IDO1 inhibitors is centered on blocking the enzymatic degradation of tryptophan. This leads to a cascade of downstream effects that collectively enhance anti-tumor immunity.
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and other relevant immunotherapies. It is important to note that direct head-to-head comparisons are limited, and data is often generated in different experimental systems.
Table 1: In Vitro Potency of IDO1 Inhibitors
| Compound | Target | IC50 / EC50 (nM) | Assay System |
| This compound | IDO1 | IC50: 38 | Enzymatic Assay |
| Navoximod (GDC-0919/NLG919) | IDO1 | Ki: 7, EC50: 75 | Cell-free and Cell-based Assays |
| Epacadostat (INCB024360) | IDO1 | IC50: ~10 | Cell-based Assay (human IDO1) |
| PCC0208009 | IDO1 | IC50: 4.52 | HeLa Cell-based Assay |
Table 2: In Vivo Efficacy of IDO1 Inhibitors (Monotherapy and Combination)
| Compound | Cancer Model | Treatment | Key Findings |
| Navoximod (this compound analog) | B16F10 Melanoma | Monotherapy | Reduced kynurenine levels in plasma and tumor. |
| Navoximod (this compound analog) | Murine Glioma | Combination with Radiotherapy | Enhanced anti-tumor response compared to single agents. |
| Navoximod (this compound analog) | Solid Tumors | Combination with Atezolizumab (anti-PD-L1) | Preclinical models showed enhanced activation of intratumoral CD8+ T cells and tumor growth inhibition compared to either agent alone. |
| Epacadostat | CT26 Colon Carcinoma | Monotherapy | Suppressed kynurenine levels in plasma, tumors, and lymph nodes. |
| Epacadostat | Melanoma | Combination with Pembrolizumab (anti-PD-1) | Phase I/II trials showed promising objective response rates. |
| PCC0208009 | GL261 and C6 Glioma | Combination with Temozolomide | Significantly enhanced anti-tumor effects, increased CD3+, CD4+, and CD8+ T cells in tumors. |
| IDO Inhibitor (general) | EG7-OVA Lymphoma | Combination with TLR7 agonist (Imiquimod) | Significantly inhibited tumor growth. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of IDO1 inhibitors.
In Vitro IDO1 Enzymatic Assay
This assay directly measures the catalytic activity of purified IDO1 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IDO1.
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and additives (e.g., 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA) for reaction termination
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and the IDO1 enzyme in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only).
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Measure the absorbance of kynurenine at approximately 321 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in a cellular environment.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or MDA-MB-231)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compound
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde [DMAB] reagent)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ for a period (e.g., 24-48 hours) to induce IDO1 expression.
-
Add the test compound at various concentrations to the cells and incubate for a defined period.
-
Collect the cell culture supernatant.
-
Mix the supernatant with TCA to precipitate proteins, then centrifuge.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Incubate to allow color development.
-
Measure the absorbance at approximately 480 nm.
-
Calculate the kynurenine concentration and determine the EC50 value of the inhibitor.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of an IDO1 inhibitor like this compound typically follows a structured workflow to establish its potency, mechanism of action, and in vivo efficacy.
Conclusion
This compound is a potent inhibitor of the IDO1 enzyme, a critical regulator of immune tolerance in the tumor microenvironment. Preclinical data on this compound and its analogs demonstrate promising activity, both as a monotherapy and in combination with other anti-cancer agents. The provided comparative data and experimental protocols offer a foundational resource for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on direct head-to-head comparisons with other immunotherapies in a range of preclinical models to fully elucidate its clinical promise and to identify optimal combination strategies and patient populations. The complex interplay of the IDO1 pathway in cancer immunity warrants continued exploration, and novel agents like this compound represent the next wave of innovation in this field.
References
- 1. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of IDO-IN-7
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds like IDO-IN-7 are of paramount importance to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a potent indoleamine 2,3-dioxygenase (IDO1) inhibitor.
Compound Handling and Storage
Before disposal, it is crucial to understand the proper storage and handling of this compound to maintain its integrity and ensure safety.
Storage Conditions:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
-
In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To prevent product inactivation, it is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
Solubility Data: Proper dissolution is key for experimental use and for preparing for disposal. Sonication may be required to dissolve this compound.[3]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 50 | 177.07 |
| Ethanol | 26 | 92.07 |
| Water | < 1 (insoluble or slightly soluble) |
Data sourced from multiple suppliers and may vary slightly.
Step-by-Step Disposal Procedures for this compound
This compound should be treated as hazardous chemical waste. Disposal must be carried out in accordance with local, state, and federal regulations. Laboratory personnel are responsible for the safe management of chemical waste from generation to final disposal.
Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated laboratory consumables (e.g., vials, pipette tips, gloves, bench paper).
-
Solutions containing this compound.
-
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. At a minimum, keep it separate from acids, bases, oxidizers, and metals.
Proper Containment
-
Collect all this compound waste in a designated, leak-proof, and compatible hazardous waste container .
-
For liquid waste, such as solutions in DMSO or ethanol, use a container made of a material that is not degraded by the solvent.
-
Ensure the container is kept tightly closed except when adding waste. Leaving a funnel in the opening is not acceptable.
Accurate Labeling
-
Clearly label the waste container with the words "Hazardous Waste ".
-
Include the full chemical name: "This compound ".
-
List all constituents of the waste, including solvents (e.g., DMSO, Ethanol) and their approximate concentrations.
-
Add any other information required by your institution's Environmental Health and Safety (EHS) department.
Safe Storage Prior to Disposal
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area .
-
The storage area should be away from incompatible materials.
Spill Management
In the event of a spill of this compound powder or solution:
-
If necessary, evacuate the immediate area.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. For a significant powder spill, a dust respirator is recommended.
-
For solid spills: Gently sweep the material to avoid generating dust and place it in the designated hazardous waste container.
-
For liquid spills: Use an absorbent material to contain and collect the waste. Place the used absorbent material into the hazardous waste container.
-
Decontaminate the spill area and all cleaning equipment thoroughly.
Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow diagram outlining the key steps for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of IDO-IN-7
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling IDO-IN-7. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
This compound, a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), is an invaluable tool in immunological and cancer research.[1][2][3] As with any potent bioactive compound, understanding and implementing rigorous safety protocols is paramount to mitigate potential risks. This document provides a procedural, step-by-step guide for the safe handling of this compound, from receipt to disposal.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given that this compound is also classified as an immunomodulator and an antineoplastic agent, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.[4] The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment |
| Handling of solid (powder) this compound | - Gloves: Double chemotherapy gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling larger quantities or when there is a risk of aerosolization. - Lab Coat: A dedicated lab coat, preferably disposable. |
| Preparation of stock solutions and dilutions | - Gloves: Double chemotherapy gloves. - Eye Protection: Chemical splash goggles or a full-face shield. - Lab Coat: A disposable, fluid-resistant lab coat. - Work Area: All manipulations should be performed in a certified chemical fume hood or a biological safety cabinet. |
| In vitro and in vivo administration | - Gloves: Double chemotherapy gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: A disposable lab coat. |
Operational Plan: From Receipt to Experimentation
A clear and concise operational plan is crucial for the safe and efficient use of this compound in a laboratory setting. The following workflow outlines the key steps, from receiving the compound to its experimental application.
Experimental Protocols: Preparation of this compound Solutions
Accurate and safe preparation of this compound solutions is critical for experimental success and personnel safety. The following table provides a summary of common solvents and concentrations for preparing stock solutions.
| Solvent | Maximum Solubility | Notes |
| DMSO | 50 mg/mL (177.07 mM) | Ultrasonic assistance may be required for complete dissolution.[2] |
| Ethanol | 26 mg/mL (92.07 mM) | Sonication is recommended. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Preparation: Ensure all necessary PPE is donned and work is conducted in a certified chemical fume hood.
-
Weighing: Carefully weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 2.82 mg of this compound (Molecular Weight: 282.38 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO (in this case, 1 mL).
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is a critical final step in the handling process. All waste generated from the handling of this compound should be considered hazardous chemical waste.
Waste Segregation and Disposal Procedures:
-
Solid Waste: This includes contaminated gloves, lab coats, weigh boats, and any other solid materials that have come into contact with this compound. These should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or leftover solutions of this compound, as well as contaminated solvents, should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Decontamination:
All work surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated. A suitable decontamination solution should be used, followed by a rinse with 70% ethanol. Consult your institution's EHS guidelines for recommended decontamination agents.
Regulatory Compliance:
It is imperative to adhere to all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's EHS office for specific guidance and to arrange for the pickup and disposal of all this compound waste.
By adhering to these stringent safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
